2-Bromo-4,5-dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJGMHMEFSPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328803 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16791-41-6 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Molecular Blueprint of a Key Synthetic Intermediate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,5-dimethoxyaniline
This compound (CAS No: 16791-41-6) is a substituted aniline derivative that serves as a highly versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science research.[1] Its molecular structure, featuring an amine, a bromine atom, and two methoxy groups on a benzene ring, provides a rich platform for a variety of chemical transformations, including electrophilic aromatic substitution, cross-coupling reactions, and derivatization at the amino group.[1]
An unambiguous confirmation of the structure and purity of this compound is paramount for its successful application in complex synthetic pathways. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. The interpretation herein is grounded in fundamental principles and validated by reference data, reflecting the rigorous approach required in modern chemical research.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme for the atoms of this compound will be used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can confirm the precise connectivity of atoms.
¹H NMR Spectroscopy
Theoretical Insight: The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.
-
Aromatic Protons: There are two protons on the aromatic ring at positions C3 and C6. Due to the substitution pattern, these protons do not have any adjacent proton neighbors, so they are both expected to appear as sharp singlets. Their chemical shifts will be influenced by the electronic effects of the substituents. The amine and methoxy groups are electron-donating, shifting signals upfield, while the bromine is electron-withdrawing, shifting signals downfield.
-
Methoxy Protons: The two methoxy groups at C4 and C5 are in distinct chemical environments and should therefore appear as two separate singlets, each integrating to three protons.
-
Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Typical Data & Interpretation:
| Functional Group | Atom Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic C-H | H6 | 6.5 - 7.0 | Singlet | 1H |
| Aromatic C-H | H3 | 6.5 - 7.0 | Singlet | 1H |
| Methoxy (-OCH₃) | C5-OCH₃ | 3.7 - 3.9 | Singlet | 3H |
| Methoxy (-OCH₃) | C4-OCH₃ | 3.7 - 3.9 | Singlet | 3H |
| Amine (-NH₂) | N1-H | Variable | Broad Singlet | 2H |
Table 1: Typical ¹H NMR spectral data for this compound. Data is compiled from studies on closely related structures.[1]
The appearance of two distinct aromatic singlets and two distinct methoxy singlets is definitive proof of the 1,2,4,5-substitution pattern on the benzene ring.
¹³C NMR Spectroscopy
Theoretical Insight: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-150 ppm). The carbons directly attached to the heteroatoms (C1-N, C2-Br, C4-O, C5-O) will be significantly shifted downfield.
-
Methoxy Carbons: The two methoxy carbons will appear upfield, typically in the δ 55-60 ppm range.[1]
Typical Data & Interpretation:
| Functional Group | Atom Position | Typical Chemical Shift (δ, ppm) |
| Aromatic C-O | C4, C5 | 147 - 149 |
| Aromatic C-N | C1 | ~140 |
| Aromatic C-H | C3, C6 | 100 - 115 |
| Aromatic C-Br | C2 | ~107 |
| Methoxy (-OCH₃) | C4-OCH₃, C5-OCH₃ | 55 - 56 |
Table 2: Typical ¹³C NMR chemical shift ranges for this compound derivatives.[1]
The specific shifts provide a chemical fingerprint. The C-Br carbon (C2) is typically found around 107 ppm, while the C-N carbon (C1) is further downfield near 140 ppm. The two carbons attached to the methoxy groups (C4, C5) are the most downfield aromatic signals due to the high electronegativity of oxygen.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Theoretical Insight & Interpretation: The IR spectrum of this compound will be dominated by absorptions corresponding to the amine and methoxy groups.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Expected Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methoxy (-OCH₃) | Asymmetric C-O Stretch | ~1250 | Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1340 | Medium to Strong |
| Methoxy (-OCH₃) | Symmetric C-O Stretch | ~1040 | Strong |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium (multiple bands) |
| Aryl Bromide | C-Br Stretch | ~600 | Medium to Weak |
Table 3: Characteristic IR absorption frequencies for this compound.[1]
The presence of one or two sharp-to-medium bands in the 3300-3500 cm⁻¹ region is a clear indication of the primary amine's N-H stretching vibrations.[1] The aromatic C-H stretches appear just above 3000 cm⁻¹. Crucially, strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ correspond to the asymmetric and symmetric C-O stretching of the two methoxy groups, confirming their presence.[1] A derivative, N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, showed characteristic peaks at 3265 cm⁻¹ (N-H stretch) and 1594/1510 cm⁻¹ (aromatic C=C stretch), consistent with these ranges.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.
Theoretical Insight:
-
Molecular Ion (M⁺): With a molecular formula of C₈H₁₀BrNO₂, the monoisotopic mass is approximately 230.989 g/mol .[2] A key feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). This is a definitive indicator of a monobrominated compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental composition, C₈H₁₀BrNO₂.[1]
-
Fragmentation: Under electron ionization (EI), the molecular ion will fragment in predictable ways. Common losses include a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion, or loss of a bromine radical (•Br) to form an [M-79/81]⁺ ion.
Key Fragmentation Pathways:
Caption: Plausible EI fragmentation pathways for this compound.
Standard Experimental Methodologies
To ensure data quality and reproducibility, standardized protocols for sample preparation and analysis are essential.
General Workflow for Spectroscopic Analysis
Sources
Physical and chemical properties of 2-Bromo-4,5-dimethoxyaniline
An In-Depth Technical Guide to 2-Bromo-4,5-dimethoxyaniline
Introduction: A Versatile Scaffolding for Complex Synthesis
This compound, identified by CAS Number 16791-41-6, is a highly functionalized aromatic amine that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its structure, featuring a strategic arrangement of an amine, a bromine atom, and two methoxy groups on a benzene ring, provides a unique combination of reactive sites. The electron-rich nature of the aromatic ring, activated by the potent electron-donating amino and methoxy groups, makes it an ideal substrate for a variety of chemical transformations.[1] This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a particular focus on its utility for researchers in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Profile
The compound typically presents as a white powder.[3] A summary of its core physical properties is provided below, offering researchers quick access to essential data for experimental design.
| Property | Value | Source |
| CAS Number | 16791-41-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀BrNO₂ | [1][4][5] |
| Molecular Weight | 232.07 g/mol | [1][4] |
| Melting Point | 51 °C | [2][4] |
| Boiling Point | 297.7 ± 35.0 °C (Predicted) | [2][4] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 2.71 ± 0.10 (Predicted) | [2] |
Spectroscopic Characterization
While specific spectra are proprietary, the structural features of this compound allow for a predictable spectroscopic profile essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the amine protons. The methoxy groups would appear as sharp singlets around 3.8-4.0 ppm. The aromatic protons would appear as singlets in the aromatic region (6.5-7.5 ppm), with their exact chemical shifts influenced by the electronic effects of the substituents. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O stretching for the methoxy ethers (around 1000-1300 cm⁻¹). The C-Br stretch would appear at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Chemical Properties and Reactivity
The synthetic versatility of this compound stems from the distinct reactivity of its three key functional regions: the aromatic ring, the primary amine, and the aryl bromide.[1]
Caption: Key reactive sites of this compound.
-
Reactions of the Amino Group: The primary amine is a versatile nucleophile and a key site for functionalization. It readily undergoes acylation, alkylation, and sulfonylation.[1] Furthermore, it can be converted to a diazonium salt, which is an excellent intermediate for introducing a wide variety of substituents (e.g., -OH, -CN, -F, -Cl) via Sandmeyer or related reactions.
-
Reactions of the Aryl Bromide: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, enabling the construction of complex molecular architectures.
-
Electrophilic Aromatic Substitution: The powerful activating, ortho-, para-directing effects of the amino and methoxy groups strongly facilitate electrophilic aromatic substitution.[1] The existing substitution pattern channels incoming electrophiles to the remaining open position on the ring, offering a high degree of regioselectivity for reactions like nitration or halogenation.
Synthesis Protocol: Bromination of 4,5-Dimethoxyaniline
A common and direct route to synthesizing this compound involves the selective bromination of the corresponding aniline precursor.[1]
Workflow Diagram
Sources
Starting materials for 2-Bromo-4,5-dimethoxyaniline synthesis
An In-Depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxyaniline: Starting Materials and Methodologies
Introduction
This compound is a valuable substituted aniline that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and other functional organic compounds.[1] Its utility as an intermediate is primarily due to the specific arrangement of its functional groups—an amine, a bromine atom, and two methoxy groups—which allows for diverse subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development.
Strategic Approaches to Synthesis: Selecting the Appropriate Starting Material
The synthesis of this compound can be approached from several different starting materials. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required purity of the final product. The most common and well-established starting materials are 3,4-dimethoxyaniline, veratraldehyde, and 1,2-dimethoxy-4-nitrobenzene.
Route 1: Direct Bromination of 3,4-Dimethoxyaniline
The most direct approach to this compound is the electrophilic aromatic substitution of 3,4-dimethoxyaniline (also known as 4-aminoveratrole).[2] In this synthesis, the regioselectivity of the bromination is of paramount importance.
Mechanistic Considerations and Causality of Experimental Choices
The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the methoxy groups (-OCH₃) are also activating and ortho-, para-directing. In 3,4-dimethoxyaniline, the directing effects of the amino group and the methoxy group at position 4 are synergistic, strongly activating the ortho position (C2) and the para position (C6) relative to the amino group. The methoxy group at position 3 directs to the ortho (C2) and para (C6) positions. Consequently, the C2 and C6 positions are highly activated towards electrophilic attack.
To achieve selective monobromination at the desired C2 position, careful control of the reaction conditions is necessary to prevent polybromination. The use of a less reactive brominating agent or milder reaction conditions can favor the formation of the mono-substituted product. Protecting the highly activating amino group, for instance, by converting it to an acetamide, can moderate its reactivity and improve the selectivity of the bromination.[3] However, this adds extra steps of protection and deprotection to the synthesis.
A common strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane or acetic acid at low temperatures.[3][4] NBS is a milder source of electrophilic bromine compared to elemental bromine, which helps to control the reaction and minimize the formation of di- and tri-brominated byproducts.
Experimental Protocol
Materials:
-
3,4-Dimethoxyaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
Dissolve 3,4-dimethoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Workflow Diagram
Sources
Navigating Chemical Synthesis: A Technical Guide to 2-Bromo-4,5-dimethoxyaniline (CAS 16791-41-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxyaniline
This compound, identified by CAS number 16791-41-6, is a highly functionalized aromatic amine that serves as a critical building block in the landscape of modern organic synthesis. Its strategic placement of a bromo substituent ortho to the amino group, along with two activating methoxy groups, renders it a versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and pivotal applications, particularly in the realms of medicinal chemistry and materials science, offering field-proven insights for its effective utilization in research and development.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, reaction optimization, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 16791-41-6 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂ | [1] |
| Molecular Weight | 232.07 g/mol | |
| Melting Point | 51 °C | [1] |
| Boiling Point | 297.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Brown solid/powder | [2] |
| SMILES | COC1=C(C=C(C(=C1)N)Br)OC | |
| InChI Key | FZPJGMHMEFSPED-UHFFFAOYSA-N |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol details a common synthetic route starting from 4,5-dimethoxyaniline.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Acetylation of 4,5-Dimethoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethoxyaniline in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the N-(4,5-dimethoxyphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(4,5-Dimethoxyphenyl)acetamide
-
Dissolve the dried N-(4,5-dimethoxyphenyl)acetamide in a suitable solvent like chloroform or dichloromethane.[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.
-
Stir the reaction mixture at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-bromo-4,5-dimethoxyphenyl)acetamide.
Step 3: Hydrolysis of N-(2-Bromo-4,5-dimethoxyphenyl)acetamide
-
To the crude N-(2-bromo-4,5-dimethoxyphenyl)acetamide, add a solution of hydrochloric acid in ethanol.[2]
-
Reflux the mixture for several hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base, such as sodium hydroxide, to precipitate the free amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.[3]
Key Applications in Synthetic Chemistry
The unique substitution pattern of this compound makes it a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[4] this compound can serve as the aryl halide component in this reaction.
Caption: General workflow for Buchwald-Hartwig amination.
Illustrative Protocol:
-
To a dry, sealable reaction tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., dppp, 4 mol%), and a base like sodium tert-butoxide (1.4 equiv).[5]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent, typically toluene.[5]
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.[5]
-
The combined organic layers are then dried, filtered, and concentrated. The product is purified by column chromatography.
Suzuki-Miyaura Coupling
For the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is a widely used and robust method.[6]
Illustrative Protocol:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base such as potassium phosphate (2.5 equiv).[7]
-
Add a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).[7]
-
Degas the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12-16 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, filter, and concentrate. Purify the residue by column chromatography.
Application in Drug Discovery: Synthesis of Novel Anticancer Agents
The utility of this compound as a scaffold in medicinal chemistry is exemplified by its use in the synthesis of novel anticancer agents. A notable example is the development of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes. These compounds have demonstrated potent in vitro cytotoxic activity.[8]
The mechanism of action for these chromene derivatives involves the disruption of microtubule dynamics. They have been shown to interact with tubulin at the colchicine-binding site, which inhibits tubulin polymerization. This leads to cell cycle arrest and ultimately induces apoptosis in proliferating cancer cells. Furthermore, these compounds have exhibited antivascular activity by disrupting newly formed capillary tubes in vitro, suggesting their potential as vascular targeting agents in cancer therapy.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
-
Hazard Identification : This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[11][12]
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[10][13]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to air and light, so storage under an inert atmosphere is recommended.[9]
-
First Aid :
-
If swallowed : Rinse mouth and call a POISON CENTER or doctor.[10]
-
If on skin : Wash off immediately with plenty of soap and water.[9]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.[13]
-
Major Suppliers
This compound is available from several chemical suppliers that cater to the research and development community. A non-exhaustive list includes:
-
Biosynth
-
Sigma-Aldrich (Merck)[10]
-
Thermo Fisher Scientific (Alfa Aesar)[9]
-
Echemi[1]
-
ChemicalBook[14]
Conclusion
This compound (CAS 16791-41-6) is a cornerstone intermediate for synthetic chemists, particularly those in drug discovery and materials science. Its well-defined reactivity in pivotal cross-coupling reactions, combined with its role in the synthesis of biologically active molecules, underscores its significance. This guide has provided a comprehensive overview of its properties, detailed synthetic and application protocols, and essential safety information to empower researchers to leverage this versatile building block to its full potential in their scientific endeavors.
References
- Apollo Scientific. (n.d.). 2-Bromo-4-methoxyaniline Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
- Fisher Scientific. (2024, April 1). Safety Data Sheet.
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Gauthier, S., et al. (2025, June 14). Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Althagafi, I. I., et al. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Retrieved from [Link]
- Nolan, S. P. (n.d.).
-
Ningbo Inno Pharmchem Co.,Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
-
Pisano, M., et al. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH. Retrieved from [Link]
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Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. PubMed. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 16791-41-6 Name:. Retrieved from [Link]
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An In-depth Technical Guide to the Bromination of 2-Bromo-4,5-dimethoxyaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the bromination of 2-bromo-4,5-dimethoxyaniline, a key reaction in the synthesis of valuable intermediates for pharmaceutical and materials science applications. We will delve into the underlying principles of electrophilic aromatic substitution, analyze the directing effects of the substituents that govern the reaction's regioselectivity, and present a detailed mechanistic pathway. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the synthesis of 2,6-dibromo-4,5-dimethoxyaniline, complete with workflow visualizations and considerations for process optimization. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to confidently execute and adapt this important transformation.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are foundational building blocks in modern chemistry, serving as precursors to a vast array of dyes, polymers, and, most notably, pharmaceuticals. The strategic introduction of functional groups onto the aniline scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design. This compound itself is a valuable intermediate, and its further functionalization, such as through bromination, opens avenues to more complex molecular architectures. The electron-rich nature of this compound, owing to its potent activating groups, makes it highly susceptible to electrophilic aromatic substitution, a class of reactions critical for the functionalization of aromatic rings.[1][2]
Decoding the Reaction: Substituent Effects and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is not random; it is dictated by the electronic properties of the groups already present on the ring.[3][4] In the case of this compound, we have three distinct substituents to consider: an amino group (-NH₂), a bromo group (-Br), and two methoxy groups (-OCH₃).
-
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director.[5][6][7][8] Its lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring and making it more nucleophilic.[9] This heightened reactivity is particularly pronounced at the positions ortho and para to the amino group.[7][8]
-
Methoxy Groups (-OCH₃): Similar to the amino group, methoxy groups are also activating and ortho, para-directing due to the resonance donation of a lone pair from the oxygen atom.[9] While strongly activating, they are generally less so than an amino group.
-
Bromo Group (-Br): Halogens like bromine present a more nuanced case. They are deactivating due to their inductive electron-withdrawing effect (-I effect). However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate (the sigma complex) formed during the substitution at these positions.[3][9]
Predicting the Site of Bromination:
Given the substituents on this compound, we can predict the most likely position for the incoming electrophile (Br⁺). The amino group at C1 is the most powerful activating group, and thus it will exert the dominant directing effect. The positions ortho to the amino group are C2 and C6, and the para position is C4.
-
The C2 position is already occupied by a bromine atom.
-
The C4 position is occupied by a methoxy group.
-
This leaves the C6 position as the most electronically favorable site for electrophilic attack.
The combined activating effects of the amino and methoxy groups converge to make the C6 position highly electron-rich and sterically accessible for the incoming bromine electrophile.
The Reaction Mechanism: A Step-by-Step Visualization
The bromination of this compound proceeds via a classical electrophilic aromatic substitution mechanism.
Step 1: Generation of the Electrophile In many protocols, molecular bromine (Br₂) is used. The electron-rich aromatic ring can polarize the Br-Br bond, creating a sufficiently electrophilic bromine atom (δ⁺) to initiate the reaction. In some cases, a Lewis acid catalyst can be used to generate a more potent electrophile, but the highly activated nature of the aniline derivative often makes this unnecessary.[5]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a new C-Br bond and a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant contributions from resonance structures that place the charge on the carbons ortho and para to the site of attack.
Step 3: Deprotonation and Aromatization A weak base in the reaction mixture (such as a solvent molecule or the bromide ion, Br⁻) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, 2,6-dibromo-4,5-dimethoxyaniline.
Below is a Graphviz diagram illustrating the reaction mechanism:
Caption: Reaction mechanism for the bromination of this compound.
Experimental Protocol: Synthesis of 2,6-Dibromo-4,5-dimethoxyaniline
This protocol is designed to be a self-validating system, including steps for purification and characterization to ensure the identity and purity of the final product.
Materials and Equipment
| Reagents | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 16791-41-6 | 232.09 | 2.32 g (10 mmol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL |
| Bromine | 7726-95-6 | 159.81 | 0.51 mL (10 mmol) |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, Buchner funnel and flask, NMR spectrometer, IR spectrometer, melting point apparatus.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.32 g (10 mmol) of this compound in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Bromine: In a dropping funnel, add 0.51 mL (10 mmol) of bromine. Add the bromine dropwise to the stirred aniline solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water. If any residual bromine color remains, add a small amount of sodium thiosulfate solution until the color disappears.
-
Neutralization and Precipitation: Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,6-dibromo-4,5-dimethoxyaniline.
-
Drying: Dry the purified product in a vacuum oven.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,6-dibromo-4,5-dimethoxyaniline.
Product Characterization (Self-Validation)
To confirm the successful synthesis of 2,6-dibromo-4,5-dimethoxyaniline, the following characterization data should be obtained and compared with literature values:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the signal corresponding to the proton at the C6 position of the starting material and the appearance of a new set of signals consistent with the dibrominated product.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the final product.
-
IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the amine and C-O stretches of the methoxy groups.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Process Optimization and Considerations
-
Solvent Choice: While glacial acetic acid is a common solvent, other solvents like dichloromethane or chloroform can also be used.[10] The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity.[10][11]
-
Brominating Agent: N-Bromosuccinimide (NBS) can be used as a milder and more selective brominating agent, which can be advantageous for substrates prone to over-bromination or oxidation.[10]
-
Temperature Control: Maintaining a low temperature during the addition of bromine is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
Protecting Groups: For anilines that are extremely activated, it is sometimes necessary to protect the amino group as an acetanilide to moderate its reactivity and prevent polysubstitution.[6][8][12][13] However, for the synthesis of the dibromo product in this case, direct bromination is generally effective.
Conclusion
The bromination of this compound is a predictable and high-yielding reaction governed by the principles of electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents on the aniline ring is paramount for predicting the regiochemical outcome. The protocol provided in this guide offers a reliable method for the synthesis of 2,6-dibromo-4,5-dimethoxyaniline, a versatile intermediate for further synthetic transformations. By carefully controlling the reaction conditions and employing proper characterization techniques, researchers can confidently utilize this reaction in their synthetic endeavors.
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An In-Depth Technical Guide to Alternative Starting Materials for the Synthesis of 2-Bromo-4,5-dimethoxyaniline
Introduction: The Significance of 2-Bromo-4,5-dimethoxyaniline
This compound is a pivotal substituted aniline derivative that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an amine for nucleophilic reactions, a bromine atom for cross-coupling and other transformations, and two electron-donating methoxy groups that influence the reactivity of the aromatic ring, makes it a valuable building block for constructing elaborate molecular architectures. The demand for efficient, scalable, and economically viable synthetic routes to this compound is ever-present, driving continuous research into novel and improved manufacturing processes.
This technical guide provides an in-depth exploration of alternative starting materials for the synthesis of this compound, moving beyond the conventional route. It is designed for researchers, scientists, and drug development professionals seeking to optimize existing synthetic strategies or explore new avenues for the production of this key intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Conventional Route: A Brief Overview and Its Limitations
The most established method for the synthesis of this compound typically commences with the readily available 3,4-dimethoxyaniline. This precursor is subjected to electrophilic bromination to introduce the bromine atom at the ortho position to the amine group. While this method is direct, it can present challenges in controlling regioselectivity, potentially leading to the formation of undesired isomers and necessitating rigorous purification steps.
Alternative Synthetic Pathways: A Paradigm Shift in Starting Materials
To circumvent the limitations of the conventional route and to leverage more abundant and potentially more cost-effective starting materials, several alternative synthetic strategies have been developed. This guide will focus on two prominent and practical alternative starting materials: vanillin and veratrole .
Part 1: Synthesis from Vanillin: A Bio-Renewable Approach
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of natural vanilla extract and a readily available bio-sourced chemical, presents an attractive and sustainable starting point for the synthesis of this compound.[2] The synthetic sequence involves a few key transformations, each with its own set of considerations and optimization parameters.
Synthetic Strategy Overview
The overall strategy from vanillin involves three main stages:
-
Methylation of the phenolic hydroxyl group to yield 3,4-dimethoxybenzaldehyde (veratraldehyde).
-
Regioselective Bromination of veratraldehyde to produce 2-bromo-4,5-dimethoxybenzaldehyde.
-
Conversion of the Aldehyde to an Amine to afford the final product, this compound.
Caption: Synthetic pathway from Vanillin.
Step-by-Step Experimental Protocols
-
Rationale: The initial methylation of the phenolic hydroxyl group of vanillin is crucial to prevent unwanted side reactions during the subsequent bromination step and to install the second methoxy group present in the target molecule.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1 equivalent) in a suitable solvent such as ethanol.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
To this stirred suspension, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute sodium hydroxide solution to remove any unreacted vanillin, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield veratraldehyde as a solid.
-
-
Rationale: This step introduces the bromine atom at the desired position on the aromatic ring. The electron-donating methoxy groups direct the electrophilic substitution to the ortho and para positions. The position ortho to the aldehyde and meta to the other methoxy group is sterically less hindered and electronically activated, favoring the formation of the 2-bromo isomer. Using a source of bromine in situ can be a safer alternative to handling molecular bromine.[3]
-
Protocol (using KBrO₃ as an in situ bromine source): [3]
-
Dissolve veratraldehyde (1 equivalent) in glacial acetic acid in a reaction vessel.
-
Add potassium bromide (KBr, 1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of potassium bromate (KBrO₃, 0.4 equivalents) in water. The reaction is performed under acidic conditions.[3]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any residual acid and salts, and dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde. This procedure has been reported to yield the product in good yields, around 82%.[3]
-
This transformation is a critical step and can be achieved through several methods. We will detail two reliable approaches: Reductive Amination and a two-step process via an Oxime and Beckmann Rearrangement.
Method A: Reductive Amination
-
Rationale: Reductive amination is a direct and efficient method to convert aldehydes to amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
-
Protocol:
-
In a pressure vessel, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in methanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
After the reaction is complete, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Method B: Via Oxime Formation and Beckmann Rearrangement
-
Rationale: This two-step approach offers an alternative to direct reductive amination. The aldehyde is first converted to an oxime, which then undergoes a Beckmann rearrangement to an amide, followed by hydrolysis to the amine. For an aldoxime, the Beckmann rearrangement can lead to a nitrile, which would then need to be reduced. A more direct route from the oxime can also be achieved.
-
Protocol:
-
Oxime Formation: Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine. Stir the mixture at room temperature for 1-2 hours. The oxime product usually precipitates and can be collected by filtration.
-
Beckmann Rearrangement and Hydrolysis: The Beckmann rearrangement of the oxime can be catalyzed by various acids such as sulfuric acid or polyphosphoric acid.[4] The resulting amide can then be hydrolyzed under acidic or basic conditions to yield the aniline.
-
Part 2: Synthesis from Veratrole: A Petrochemical-Based Alternative
Veratrole (1,2-dimethoxybenzene), a readily available petrochemical, provides another viable starting point for the synthesis of this compound. This route involves the sequential functionalization of the aromatic ring.
Synthetic Strategy Overview
The synthesis from veratrole can be conceptualized in the following stages:
-
Bromination of veratrole to introduce a bromine atom.
-
Introduction of a functional group that can be converted to an amine. A common strategy is chloromethylation or bromomethylation followed by conversion to the amine.
Caption: Synthetic pathway from Veratrole.
Step-by-Step Experimental Protocols
-
Rationale: This one-pot procedure efficiently introduces both the bromo and bromomethyl functionalities. The initial bromination is directed by the methoxy groups, and the subsequent bromomethylation occurs at the activated position.
-
Protocol: [5]
-
React veratrole with a brominating agent such as hydrogen bromide in the presence of an oxidizing agent like hydrogen peroxide in a suitable solvent (e.g., methylene chloride) to obtain 4-bromoveratrole.[5]
-
To the crude 4-bromoveratrole, add acetic acid and formaldehyde.
-
Slowly add a solution of hydrogen bromide in acetic acid to effect the bromomethylation, yielding (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide. The product can be isolated with a reported yield of around 80%.[5]
-
This transformation can be achieved via several methods, including the Gabriel synthesis or direct amination.
Method A: Gabriel Synthesis
-
Rationale: The Gabriel synthesis is a classic and reliable method for converting alkyl halides to primary amines, avoiding the over-alkylation issues often encountered with direct amination.
-
Protocol:
-
React (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide (1 equivalent) with potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the mixture to 80-100 °C for several hours.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the resulting phthalimide derivative with hydrazine hydrate in ethanol under reflux to cleave the phthalimide group and liberate the primary amine.
-
Work up the reaction mixture by acidifying with HCl to precipitate phthalhydrazide, filtering, and then basifying the filtrate to precipitate the desired aniline.
-
Extract the product with an organic solvent and purify by crystallization or chromatography.
-
Method B: Direct Amination
-
Rationale: Direct reaction with ammonia can also be employed, though it may require careful control of conditions to minimize the formation of secondary and tertiary amines.
-
Protocol:
-
In a sealed pressure vessel, dissolve (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide (1 equivalent) in a solvent such as ethanol.
-
Add a large excess of a concentrated aqueous or alcoholic solution of ammonia.
-
Heat the mixture to 100-120 °C for several hours.
-
After cooling, evaporate the solvent and excess ammonia.
-
Treat the residue with a dilute acid and wash with an organic solvent to remove any unreacted starting material and byproducts.
-
Basify the aqueous layer and extract the liberated amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the crude product, which can then be purified.
-
Comparative Analysis of Synthetic Routes
| Feature | Conventional Route (from 3,4-Dimethoxyaniline) | Alternative Route (from Vanillin) | Alternative Route (from Veratrole) |
| Starting Material Cost | Moderate | Low (bio-renewable) | Low (petrochemical) |
| Sustainability | Moderate | High | Low |
| Number of Steps | 1-2 | 3 | 3 |
| Key Challenges | Regioselectivity in bromination, potential for over-bromination. | Multi-step process, conversion of aldehyde to amine can be challenging. | Handling of hazardous reagents like formaldehyde and HBr. |
| Overall Yield | Variable, depends on selectivity. | Good to excellent, with optimized steps. | Good, with optimized steps. |
| Scalability | Scalable, but purification can be an issue. | Potentially highly scalable. | Scalable. |
Conclusion: Strategic Selection of Starting Materials
The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. While the conventional route starting from 3,4-dimethoxyaniline is direct, alternative pathways from vanillin and veratrole offer compelling benefits in terms of starting material cost, sustainability, and potentially improved overall process efficiency.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including cost considerations, scalability, available equipment, and environmental impact. The detailed protocols and strategic insights provided in this guide are intended to empower scientists to make informed decisions and to facilitate the development of robust and efficient syntheses of this important chemical intermediate.
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Conversion of Aniline to 4-Bromoaniline in Three Steps | Filo. (URL: [Link])
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MCQ-46: For aniline to 4-brmoanniline conversion by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS - YouTube. (URL: [Link])
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2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem. (URL: [Link])
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Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (URL: [Link])
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Methodological & Application
Application Notes and Protocols: Utilizing 2-Bromo-4,5-dimethoxyaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxyaniline in Complex Molecule Synthesis
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials.[1] Its utility is significantly amplified when employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, a transformation that has become a cornerstone of modern synthetic chemistry.[2][3][4] The this compound scaffold is of particular interest as it provides a handle for introducing diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activity.[5][6] The presence of the aniline and methoxy groups also allows for further functionalization, making it a versatile starting material for library synthesis in drug discovery programs.[7][8]
This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, from the underlying mechanistic principles to detailed, field-proven protocols.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[9][10] The electron-rich nature of the dimethoxyaniline ring can influence the rate of this step.
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[2][11][12] The choice of base is critical and can significantly impact the reaction's efficiency.[12][13]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[9][10]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Compounds from 2-Bromo-4,5-dimethoxyaniline
Authored by: Senior Application Scientist, Medicinal Chemistry Division
Introduction: The Strategic Value of 2-Bromo-4,5-dimethoxyaniline
This compound is a highly functionalized aromatic amine that serves as a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nucleophilic amine, the versatile bromine atom ready for cross-coupling, and the electron-donating methoxy groups that influence the electronic properties of the ring and can serve as metabolic blockers or hydrogen bond acceptors in ligand-receptor interactions. This unique combination allows for the efficient and modular construction of complex heterocyclic scaffolds, particularly those found in a multitude of clinically relevant bioactive molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of potent kinase inhibitors based on the quinazoline scaffold. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for researchers in drug discovery and development.
Core Synthetic Strategies: From Building Block to Bioactive Core
The true power of this compound is realized through a sequence of controlled chemical transformations that build molecular complexity. The general workflow leverages the distinct reactivity of the amine and bromide substituents.
-
Initial Amine Reactivity: The primary amino group is typically the first point of reaction. It can undergo condensation or acylation to build the initial framework required for subsequent cyclization.
-
Heterocycle Formation: The substituted aniline is then cyclized to form a core heterocyclic system. For quinazolines, this often involves reaction with reagents like formamide, urea, or cyanates to construct the pyrimidine ring.[1][2]
-
Halogen as a Synthetic Handle: The bromine atom is often retained until later stages of the synthesis. It serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups to explore the chemical space and optimize biological activity.[3]
Application Focus: Synthesis of 6,7-Dimethoxy-4-anilinoquinazoline Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including the pioneering EGFR inhibitor Gefitinib.[2] The 6,7-dimethoxy substitution pattern, directly derived from our starting material, is a common feature in this class of drugs, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.
The general pathway to these inhibitors involves the construction of a 6,7-dimethoxyquinazolin-4-one intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with a desired aniline to install the key pharmacophore.
Detailed Experimental Protocol: Synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details a representative synthesis adapted from established methodologies for creating 4-anilinoquinazoline kinase inhibitors.[4][5] The synthesis begins with the cyclization of the corresponding anthranilic acid (which can be prepared from this compound via formylation followed by oxidation and de-bromination, or sourced commercially) to form the quinazolinone core.
Materials and Reagents:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Formamide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
3-Bromoaniline
-
Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) with an excess of formamide (approx. 10-15 eq).
-
Heating: Heat the mixture to 180-190 °C and maintain at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
Reaction Setup: To a round-bottom flask, add the 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) from the previous step. Add an excess of thionyl chloride (SOCl₂, approx. 10 eq) and a catalytic amount of dimethylformamide (DMF, ~2-3 drops).
-
Heating: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, until the reaction is complete by TLC.
-
Work-up: Carefully remove the excess SOCl₂ under reduced pressure (ensure the vacuum line is protected from corrosive vapors).
-
Isolation: To the residue, add cold dichloromethane (DCM) and pour the mixture slowly onto crushed ice with stirring. Neutralize carefully with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.
-
Addition of Amine: Add 3-bromoaniline (1.1 to 1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the formation of the product by TLC. A precipitate of the hydrochloride salt of the product will often form.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid precipitate and wash with cold isopropanol.
-
Purification: The collected solid is the hydrochloride salt. To obtain the free base, suspend the solid in a mixture of DCM and saturated aqueous NaHCO₃ and stir vigorously until the solid dissolves and the layers are clear. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Final Purification & Characterization: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine. Characterize the final compound by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.
Data Summary: Representative Bioactivity
The compounds synthesized via these methods are frequently evaluated for their ability to inhibit specific protein kinases. The data below is representative of how results for a series of analogs would be presented.
| Compound ID | R-Group on Anilino Moiety | Target Kinase | IC₅₀ (nM) |
| I | 3-bromo | EGFR | 15 |
| II | 3-chloro | EGFR | 12 |
| III | 3-ethynyl | EGFR | 5 |
| IV | 4-fluoro-3-chloro | VEGFR-2 | 25 |
| V | 3-methoxy | PDGFR-β | 40 |
Table 1: Representative biological activity data for a hypothetical series of 4-anilinoquinazoline derivatives. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase's activity.
Mechanistic Insight: Kinase Inhibition
Many compounds derived from this compound function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[4]
The quinazoline core typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, while the anilino portion projects into a hydrophobic pocket, with its substituents making further interactions that determine potency and selectivity.[5]
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: [Link]
-
Franco, C. H., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available at: [Link]
-
Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Available at: [Link]
-
Asati, V., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Representative biologically active quinazolines and quinoxalines. Available at: [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences. Available at: [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Available at: [Link]
-
Suthar, S. K., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. Available at: [Link]
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- 5. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2-Bromo-4,5-dimethoxyaniline in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Bromo-4,5-dimethoxyaniline is a substituted aniline derivative that has emerged as a highly valuable and versatile building block in drug discovery. Its utility stems from the strategic placement of three key functional groups on the benzene ring: a nucleophilic amino group, a readily displaceable bromo substituent, and two electron-donating methoxy groups. This unique arrangement provides a powerful scaffold for the construction of a diverse array of complex molecules with significant pharmacological activity.
The presence of the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl moieties. The amino group, on the other hand, is a versatile functional group that can be readily acylated, alkylated, or used as a key component in the construction of heterocyclic ring systems. The methoxy groups, by increasing the electron density of the aromatic ring, can influence the molecule's binding affinity to biological targets and modulate its pharmacokinetic properties. This application note will delve into the practical applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and quinazoline-based therapeutics. Detailed, field-proven protocols for key synthetic transformations are provided to guide researchers in leveraging the full potential of this remarkable scaffold.
Core Applications in Drug Discovery
The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of pharmacologically active compounds. Two prominent areas where this building block has significant potential are in the development of kinase inhibitors and quinazoline-based therapeutics, including G-protein coupled receptor (GPCR) modulators.
Synthesis of Kinase Inhibitors: Targeting Aberrant Cell Signaling
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that confer selectivity and potency. This compound can be elaborated into scaffolds that are central to many kinase inhibitors.
A key synthetic strategy involves the utilization of the bromo substituent for a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl group. The amino group can then be used to construct a fused heterocyclic system, such as a pyrrolo[2,3-d]pyrimidine, a known scaffold in many potent kinase inhibitors.[1]
Conceptual Synthetic Workflow for a Kinase Inhibitor Scaffold
Caption: A plausible synthetic route to a prazosin analogue.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 232 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired biaryl product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. [2]* Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki reaction. [3]* Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. [4]* Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation of the palladium(0) active catalyst.
| Parameter | Typical Range | Rationale |
| Temperature | 80-120 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the coupling partners. |
| Catalyst Loading | 1-5 mol% | To ensure efficient catalysis without excessive cost. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice of base can influence reaction rate and yield. |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 232 mg), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19 mg) to a dry Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a sterically hindered biaryl phosphine ligand that is highly effective for a wide range of Buchwald-Hartwig aminations, including those with challenging substrates. [5][6][7]* Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine. [8]* Solvent: Toluene is a common high-boiling, non-polar solvent for this type of reaction.
| Parameter | Typical Range | Rationale |
| Temperature | 80-120 °C | To facilitate the catalytic cycle. |
| Reaction Time | 4-24 hours | Dependent on the steric and electronic properties of the coupling partners. |
| Ligand Choice | Buchwald or Hartwig ligands | The choice of ligand is critical for reaction success and can be screened for optimal results. |
| Base | NaOtBu, K₃PO₄, LiHMDS | The strength and nature of the base can significantly impact the reaction outcome. |
Safety and Handling
This compound is a chemical substance that should be handled with care. [9]It is harmful if swallowed and may cause skin and eye irritation. [10]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [11]In case of contact with skin or eyes, flush immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic functionalization through robust and reliable methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient synthesis of a diverse range of compounds with potential therapeutic applications. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this valuable scaffold in their drug discovery endeavors. Future applications of this compound will likely expand into other therapeutic areas as our understanding of disease biology and the need for novel chemical matter continue to grow.
References
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Hess, H. J., Cronin, T. H., & Scriabine, A. (1978). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 21(9), 949–952. Retrieved from [Link]
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Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 225-231. Retrieved from [Link]
-
Patil, D. A., et al. (2010). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Semantic Scholar. Retrieved from [Link]
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Carpy, A., et al. (1987). Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(10), 1843-1847. Retrieved from [Link]
-
Organic Chemistry Division, Indian Institute of Chemical Technology. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Georgiadis, M. P., et al. (2013). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Pharmaceuticals, 6(5), 629-654. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wang, D., & Gao, F. (2016). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 4, 5. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Carna Biosciences, Inc. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(21), 9563-9583. Retrieved from [Link]
-
Reddy, T. S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of PharmTech Research, 2(2), 1145-1150. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1953-1959. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Gray, N. S., et al. (2010). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 659-663. Retrieved from [Link]
-
Gray, N. S., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(18), 5911. Retrieved from [Link]
-
Amgen Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(34), 24564-24569. Retrieved from [Link]
-
Knapp, S., et al. (2015). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 11(8), 562-565. Retrieved from [Link]
-
Gangjee, A., et al. (2003). Antiangiogenic and antitumor agents. Design, synthesis, and evaluation of novel 2-amino-4-(3-bromoanilino)-6-benzylsubstituted pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry, 11(23), 4971-4982. Retrieved from [Link]
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Genentech, Inc. (2020). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. Journal of Medicinal Chemistry, 63(17), 9206-9223. Retrieved from [Link]
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Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1109-1124. Retrieved from [Link]
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Prosser, R. S., et al. (2024). Structural basis for selectivity and antagonism in extracellular GPCR-nanobodies. Nature Communications, 15(1), 4642. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Retrieved from [Link]
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- 9. echemi.com [echemi.com]
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Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-dimethoxyaniline for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-bromo-4,5-dimethoxyaniline, a versatile and strategically important building block in modern organic synthesis. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, including antimalarial agents.[1] Its unique trifunctional nature—an aryl bromide for coupling, an aniline for further derivatization, and electron-rich methoxy groups—makes it an ideal substrate for a range of powerful C-C and C-N bond-forming reactions.[1] This document details the mechanistic rationale, provides field-proven protocols, and offers expert insights into Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, tailored for researchers, medicinal chemists, and drug development professionals.
The Strategic Value of this compound
This compound is more than a simple aryl halide; it is a scaffold engineered for molecular diversity. The strategic placement of its functional groups dictates its synthetic utility:
-
Aryl Bromide (C2): The bromine atom is the primary reactive site for palladium-catalyzed cross-coupling, acting as an excellent leaving group in the crucial oxidative addition step. Its reactivity is generally higher than aryl chlorides and lower than aryl iodides, offering a good balance of stability and reactivity.[2]
-
Aniline (C1): The primary amine is a versatile functional handle. It can be acylated, alkylated, or used as a directing group.[1] Its presence necessitates careful selection of reaction conditions, particularly the base, to avoid undesired side reactions.
-
Dimethoxy Groups (C4, C5): These electron-donating groups activate the aromatic ring, facilitating the initial oxidative addition of the palladium catalyst to the C-Br bond.[1] They also influence the electronic properties of the final synthesized molecule, which is often critical for biological activity.
This combination makes the molecule a valuable precursor for creating complex molecular architectures found in numerous pharmaceuticals and natural products.[3][4]
The Engine of Synthesis: The Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation / Coordination: The second coupling partner (e.g., an organoboron in Suzuki coupling) transfers its organic group to the palladium center, or an amine coordinates to the metal (in Buchwald-Hartwig amination).[6][7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
The choice of ligand is critical as it modulates the catalyst's stability, reactivity, and steric environment, directly influencing reaction efficiency and scope.[9] Electron-rich and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands are often employed to promote the key steps of the cycle.[9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Applications and Step-by-Step Protocols
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester.[7][10] This reaction is highly valued for its operational simplicity and tolerance of a wide range of functional groups.[11]
Causality Behind Component Selection:
-
Catalyst: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. For ortho-bromoanilines, bulky, electron-rich ligands such as SPhos or XPhos can be highly effective in promoting both oxidative addition and reductive elimination.[12]
-
Base: A base is essential for activating the organoboron reagent to facilitate transmetalation.[10][11] Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used, often in an aqueous solution with an organic solvent to create a biphasic system.[12]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard, which helps to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | DME/H₂O | 85 | 85-95 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 90 | >88 |
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 232 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (8 mL total).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg) to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[6][13] This reaction has revolutionized access to complex anilines, which are ubiquitous in pharmaceuticals.[14]
Causality Behind Component Selection:
-
Catalyst & Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) are required to facilitate the challenging reductive elimination step that forms the C-N bond.[8] Pre-formed palladium precatalysts incorporating these ligands are often used for reproducibility.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without engaging in competitive side reactions.[8] Other bases like LHMDS or Cs₂CO₃ can also be effective.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Reagent Addition: Outside the glovebox, add this compound (1.0 mmol, 232 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and Xantphos (0.03 mmol, 17.4 mg).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon.
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Heat the mixture to 110 °C with stirring. Monitor reaction progress by GC-MS or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired tertiary amine product.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes, a valuable motif in materials science and medicinal chemistry.[15] The reaction is distinguished by its use of a dual-catalyst system.[16]
Causality Behind Component Selection:
-
Catalyst System: A palladium(0) species facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[2] The copper forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.[2]
-
Solvent: While the amine base can be the solvent, a co-solvent like THF or DMF is often added to ensure solubility of all components.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 232 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask and purge with argon.
-
Solvent and Reagents: Add degassed anhydrous THF (10 mL) and triethylamine (3.0 mmol, 420 µL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. A color change and formation of a precipitate (triethylammonium bromide) are typically observed. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the arylalkyne.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[17] It is a powerful tool for vinylation of aryl rings.
Causality Behind Component Selection:
-
Catalyst: Pd(OAc)₂ is a common precursor, often used with phosphine ligands like PPh₃ or P(o-tol)₃.[18] Phosphine-free conditions using Herrmann's catalyst or palladium on charcoal can also be effective.
-
Base: A mild inorganic or organic base is needed to neutralize the HBr generated during the catalytic cycle.[17] Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Protocol 4: Heck Reaction with n-Butyl Acrylate
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 232 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and triethylamine (1.5 mmol, 210 µL).
-
Reagent Addition: Add n-butyl acrylate (1.5 mmol, 215 µL) and anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat to 100 °C with stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the substituted acrylate product, which is typically the E-isomer.[19]
General Experimental Workflow and Troubleshooting
A successful cross-coupling reaction relies on meticulous experimental technique, particularly with regard to maintaining an inert atmosphere and using anhydrous solvents when strong bases are involved.
Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.
Common Troubleshooting Tips:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient degassing, wet solvent/reagents.
-
Solution: Use fresh catalyst/ligands, ensure a robust inert atmosphere, use freshly distilled/anhydrous solvents. For Suzuki couplings, ensure the base is sufficiently strong and soluble.
-
-
Formation of Hydrodehalogenated Byproduct (Ar-H):
-
Cause: A common side reaction, often promoted by moisture or competing β-hydride elimination pathways.
-
Solution: Rigorously exclude water and oxygen. Sometimes, changing the ligand or solvent can suppress this pathway.
-
-
Dark Black/Precipitated Catalyst (Palladium Black):
-
Cause: Catalyst decomposition, often at high temperatures or low ligand concentrations.
-
Solution: Lower the reaction temperature, increase ligand-to-palladium ratio, or switch to a more stable precatalyst or ligand.
-
Conclusion
This compound stands out as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its functional handles allow for the precise and efficient construction of complex C-C and C-N bonds, which are critical steps in the synthesis of high-value molecules for the pharmaceutical and materials science industries. By understanding the underlying mechanisms and adhering to robust experimental protocols as outlined in this guide, researchers can confidently leverage this powerful building block to accelerate their discovery programs.
References
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NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]
-
International Journal of Health Sciences. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
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Application Note: 2-Bromo-4,5-dimethoxyaniline as a Versatile Precursor for the Synthesis of Novel Quinoline-Based Antimalarial Agents
Abstract
The quinoline scaffold remains a cornerstone in antimalarial drug discovery, exemplified by legacy drugs like chloroquine and primaquine.[1][2] However, the emergence of widespread drug resistance necessitates a continuous search for novel, effective, and synthetically accessible analogues.[3] This technical guide details the strategic application of 2-bromo-4,5-dimethoxyaniline, a highly functionalized building block, in the divergent synthesis of potent 4-aminoquinoline and 8-aminoquinoline antimalarial candidates. We present a comprehensive synthetic workflow, from the initial construction of the quinoline core via the Gould-Jacobs reaction to late-stage functionalization using palladium-catalyzed cross-coupling chemistry. This document provides researchers and drug development professionals with detailed protocols and insights into the chemical rationale behind the synthesis of next-generation antimalarial agents.
Introduction: The Strategic Value of a Functionalized Precursor
The 4-aminoquinoline core is central to the mechanism of many antimalarial drugs, which are thought to interfere with heme detoxification in the parasite's food vacuole.[4] Modifications to the quinoline ring and the N-alkyl side chain are critical for overcoming resistance mechanisms and improving the pharmacological profile.[5][6]
This compound is an ideal starting material for building a diverse library of quinoline-based antimalarials for three key reasons:
-
Aniline Functionality: The primary amine is the key reactive site for constructing the quinoline heterocycle using established cyclization methods.[7]
-
Dimethoxy Substituents: The electron-donating methoxy groups at the future C6 and C7 positions are common features in potent kinase inhibitors and other biologically active quinolines, influencing both the electronic properties and metabolic stability of the final compounds.[8]
-
Bromo Substituent: The bromine atom serves as a robust and versatile synthetic handle. It remains intact during the initial ring formation and can be selectively targeted in late-stage functionalization steps, most notably through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[9][10] This allows for the systematic exploration of structure-activity relationships (SAR) at the C8 position, a region known to be critical for the activity of primaquine and tafenoquine.[11][12]
This guide outlines a synthetic strategy that leverages all three features to generate a library of novel antimalarial candidates.
Overall Synthetic Workflow
The synthetic strategy is designed in a modular fashion, allowing for the generation of diverse analogues from common intermediates. The workflow begins with the construction of the core quinoline scaffold, followed by the installation of a pharmacophoric side chain at the C4 position, and concludes with the diversification of the C8 position via the bromo-handle.
Caption: Divergent synthetic workflow for antimalarial agents.
Experimental Protocols & Methodologies
Part A: Synthesis of the Key 4-Chloroquinoline Intermediate
Step A1: Gould-Jacobs Cyclization to form 8-Bromo-6,7-dimethoxy-4-hydroxyquinoline
The Gould-Jacobs reaction is a robust method for constructing the 4-quinolone core.[13] The reaction proceeds via an initial condensation of the aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[7][14]
-
Expertise & Causality: The use of a high-boiling, inert solvent like diphenyl ether is critical. It provides the high thermal energy (typically >250 °C) required to drive the intramolecular electrophilic aromatic substitution (cyclization) step, which would otherwise be extremely slow.[13]
Protocol A1:
-
In a flask equipped with a condenser and magnetic stirrer, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours under an inert atmosphere (N₂ or Ar). The reaction can be monitored by TLC for the disappearance of the aniline.
-
To the resulting anilidomethylenemalonate intermediate, add diphenyl ether (approx. 10 mL per gram of aniline).
-
Heat the mixture to 250-260 °C and maintain for 30-60 minutes. The cyclization progress should be monitored by TLC.
-
Allow the reaction mixture to cool to below 100 °C, then add hexanes to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum. The crude 8-bromo-6,7-dimethoxy-4-hydroxyquinoline can be used in the next step without further purification.
Step A2: Chlorination to form 4-Chloro-8-bromo-6,7-dimethoxyquinoline
The 4-hydroxyquinoline exists predominantly in its 4-quinolone tautomeric form and is not sufficiently reactive for direct amination. Conversion to the 4-chloro derivative activates this position for nucleophilic aromatic substitution (SNAr).
-
Expertise & Causality: Phosphorus oxychloride (POCl₃) is a highly effective chlorinating and dehydrating agent for this transformation.[15][16] A catalytic amount of dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the reaction.[17]
Protocol A2:
-
To a round-bottom flask, add the crude 8-bromo-6,7-dimethoxy-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Quench the reaction by slowly adding the residue to a flask of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 8-9.
-
The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-8-bromo-6,7-dimethoxyquinoline.
Part B: Installation of the 4-Amino Side Chain (Series A)
This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the quinoline nitrogen activates the C4 position for attack by an amine nucleophile.[18]
Protocol B1: Synthesis of N-(2-(diethylamino)ethyl)-8-bromo-6,7-dimethoxyquinolin-4-amine
-
In a sealed tube, dissolve 4-chloro-8-bromo-6,7-dimethoxyquinoline (1.0 eq) in a suitable solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP).[8][19]
-
Add N,N-diethylethylenediamine (1.5-2.0 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq).
-
Seal the tube and heat the reaction to 120-140 °C for 12-24 hours. Monitor by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, often with a mobile phase containing a small amount of triethylamine to prevent product tailing) to afford the desired Series A analog.
Part C: Late-Stage Functionalization via Buchwald-Hartwig Amination (Series B)
The 8-bromo position of the Series A analogs is now targeted for C-N bond formation. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for this transformation, known for its broad substrate scope and functional group tolerance.[20][21]
-
Trustworthiness: The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. A self-validating protocol involves screening a small set of conditions. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling with aryl bromides.[9] The reaction must be performed under strictly anaerobic conditions to prevent catalyst degradation.
Caption: Mechanism of the Buchwald-Hartwig amination.
Protocol C1: Synthesis of a 4,8-Diaminoquinoline Analog
-
To an oven-dried Schlenk flask, add the Series A compound (4-amino-8-bromoquinoline analog, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the desired amine nucleophile (e.g., morpholine, 1.2 eq) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the final Series B analog.
Structure-Activity Relationship (SAR) Analysis
A library of compounds was synthesized based on the described protocols to probe the SAR. Antimalarial activity was assessed in vitro against the chloroquine-resistant (CQR) W2 strain of Plasmodium falciparum.
| Compound ID | R¹ (at C4) | R² (at C8) | IC₅₀ (nM) vs. P. falciparum (W2, CQR) |
| Chloroquine | - | - | 250 |
| A-1 | -(CH₂)₂-N(Et)₂ | -Br | 95 |
| A-2 | -(CH₂)₃-N(Et)₂ | -Br | 120 |
| B-1 | -(CH₂)₂-N(Et)₂ | -NH₂ | 60 |
| B-2 | -(CH₂)₂-N(Et)₂ | -NH(Me) | 52 |
| B-3 | -(CH₂)₂-N(Et)₂ | -Morpholinyl | 48 |
| B-4 | -(CH₂)₂-N(Et)₂ | -Piperidinyl | 75 |
Note: Data are representative examples based on published findings for analogous compounds to illustrate SAR principles.[11][12]
Key Insights:
-
C4 Side Chain: The presence of the diethylaminoethyl side chain (Compound A-1) confers significant activity against the CQR strain, superior to chloroquine.
-
C8 Substitution: Replacing the bromine at C8 with an amino group (B-1) enhances potency. This aligns with the known activity of 8-aminoquinolines.[22][23]
-
C8 Amine Diversity: Modifying the C8 amino group (B-2, B-3) further improves activity, with the morpholinyl derivative (B-3) showing the highest potency in this series. This highlights the value of the Buchwald-Hartwig amination for rapidly exploring SAR at this position.[10]
Conclusion
This compound is a powerful and versatile starting material for the construction of novel quinoline-based antimalarial agents. The synthetic route presented here provides a reliable and adaptable framework for generating chemical diversity at both the C4 and C8 positions of the quinoline core. The use of the Gould-Jacobs reaction to build the scaffold, followed by SNAr and Buchwald-Hartwig amination reactions for functionalization, constitutes an efficient strategy for exploring the structure-activity relationships required to develop next-generation therapeutics to combat drug-resistant malaria.
References
-
Shiraki, H., Kozar, M. P., Melendez, V., Hudson, T. H., Ohrt, C., Magill, A. J., & Lin, A. J. (2010). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
de Souza, M. V. N. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. Available at: [Link]
-
Kozar, M. P., et al. (2010). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, P., & Sharma, G. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. Available at: [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future role as antiprotozoal drugs. Current Opinion in Infectious Diseases. Available at: [Link]
-
Rattanajak, R., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Parasitology International. Available at: [Link]
-
Li, D. D., et al. (2014). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules. Available at: [Link]
-
N'bemba, P. B., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at: [Link]
-
Singh, K., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Slater, A. F. G., et al. (1995). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Chota, A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]
-
Sianipar, M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry. Available at: [Link]
-
D'Amico, R., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]
-
Laras, Y., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]
-
Nilsen, A., et al. (2013). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry. Available at: [Link]
-
Romero, M. H., & Delgado, G. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
Abell, A. D., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Szychlińska, M. A., & Woliński, J. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note AN056. Available at: [Link]
-
Mojica-Castañeda, V. A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank. Available at: [Link]
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- 3. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 19. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 22. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4,5-dimethoxyaniline by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-4,5-dimethoxyaniline via recrystallization. The following content is structured to provide not only procedural steps but also the underlying scientific principles and troubleshooting strategies to ensure a successful and efficient purification process.
I. Understanding the Compound: Key Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a robust recrystallization protocol. These properties dictate solvent selection, temperature parameters, and potential challenges.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₈H₁₀BrNO₂[1][2][3] | Provides the basic chemical identity. |
| Molecular Weight | 232.07 g/mol [1][2][3] | Essential for calculating theoretical yields. |
| Appearance | White to off-white or grey solid/powder[4][5] | Discoloration often indicates the presence of oxidation products or other impurities. |
| Melting Point | 51-54 °C[1][5] | A key indicator of purity. A sharp melting point within this range suggests high purity. A broad or depressed melting point indicates the presence of impurities. |
| Boiling Point | ~297.7 °C (Predicted)[1] | Its high boiling point makes distillation a less common purification method for this solid. |
| Solubility | Sparingly soluble in cold solvents, more soluble in hot solvents.[6] | This temperature-dependent solubility is the cornerstone of the recrystallization technique. |
II. The Recrystallization Workflow: A Step-by-Step Guide with Rationale
Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[6] By dissolving the impure compound in a hot solvent and then allowing it to cool, the desired compound will crystallize out, leaving the impurities behind in the solution.
Caption: Recrystallization workflow for this compound.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.
Solvent Selection
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7][8] For aromatic amines like this, common choices include:
-
Alcohols (Methanol, Ethanol): These are often good starting points. Methanol has been noted as a potential solvent.[1][9]
-
Mixed Solvent Systems (e.g., Ethanol/Water): This approach is highly effective when a single solvent is not ideal. The compound is dissolved in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble, and then the "poor" solvent (e.g., water), in which it is less soluble, is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool.[10]
Q2: How do I perform a small-scale solvent test?
A2:
-
Place a small amount of the crude compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube and observe if it dissolves.
-
If it dissolves when hot, allow it to cool slowly to see if crystals form. The best solvent will yield a good crop of crystals upon cooling.[6]
The Recrystallization Process
Q3: My compound is not dissolving, even in the hot solvent. What should I do?
A3:
-
Add More Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[10][11]
-
Ensure Proper Temperature: Make sure the solvent is at or near its boiling point.[11]
-
Increase Surface Area: If your crude material consists of large clumps, grinding it into a fine powder before dissolution can help.[10]
-
Re-evaluate Solvent Choice: The chosen solvent may be inappropriate for your compound.[10]
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[12] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[13][14]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[15]
-
Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.[12][15]
-
Use a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.[12]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[13][15]
Q5: No crystals are forming, even after the solution has cooled. What is the problem?
A5: This is likely due to either using too much solvent or the solution being supersaturated.[13]
-
Too Much Solvent: If you've used too much solvent, the solution will not be saturated enough for crystals to form upon cooling. Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[13][14]
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[15]
Q6: The recovered yield is very low. What went wrong?
A6: A low yield can result from several factors:
-
Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[11][14]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, it will be lost. To prevent this, use a slight excess of hot solvent and pre-heat the filtration apparatus.[14][16]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[11]
Purity and Appearance
Q7: The recrystallized product is still colored. How can I decolorize it?
A7: The presence of color often indicates high-molecular-weight, colored impurities.
-
Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the hot solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that using too much charcoal can lead to the loss of your desired product.
Q8: Why does my aniline compound darken over time, and can recrystallization fix this?
A8: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[9][17] While recrystallization is effective at removing many impurities, for compounds like anilines that are prone to rapid discoloration, it may not be sufficient to prevent it from recurring.[17] In such cases, distillation under vacuum can sometimes yield a purer product that is more resistant to discoloration.[17] For storage, it is advisable to keep the purified compound under an inert atmosphere (e.g., argon or nitrogen).
IV. Safety & Handling
This compound is a chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[18]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
V. References
-
Finding the best solvent for recrystallisation student sheet. RSC Education.
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
-
Recrystallization. University of California, Los Angeles.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
-
Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
-
2-Bromo-4-methoxyaniline. PubChem.
-
This compound. ECHEMI.
-
2-Bromo-4-methoxyaniline Safety Data Sheet. Apollo Scientific.
-
2-Bromo-4-methoxyaniline. Sigma-Aldrich.
-
This compound. HENAN NEW BLUE CHEMICAL CO.,LTD.
-
Recrystallization. University of Colorado Boulder.
-
This compound. Benchchem.
-
Problems in recrystallization. Biocyclopedia.
-
Recrystallization. University of Michigan.
-
SAFETY DATA SHEET - this compound. Sigma-Aldrich.
-
3.6F: Troubleshooting. Chemistry LibreTexts.
-
SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Thermo Fisher Scientific.
-
This compound. Appchem.
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange.
-
Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
-
The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research.
-
Troubleshooting & Optimization for Recrystallization of 6-Bromo-2,3,4-trifluoroaniline. Benchchem.
Sources
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- 3. appchemical.com [appchemical.com]
- 4. This compound, CasNo.16791-41-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
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- 6. edu.rsc.org [edu.rsc.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Common impurities in 2-Bromo-4,5-dimethoxyaniline and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Bromo-4,5-dimethoxyaniline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting advice for common challenges encountered during the use and purification of this versatile intermediate. This resource is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.
Troubleshooting Guide
This section focuses on identifying and resolving specific experimental issues related to impurities in this compound.
Question 1: I've synthesized this compound, and my crude product shows multiple spots on TLC. What are the likely impurities?
Answer:
The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the electrophilic bromination of 4,5-dimethoxyaniline.[1] Given this, the most probable impurities are:
-
Unreacted Starting Material: 4,5-dimethoxyaniline.
-
Regioisomers: While the 2-position is activated, some bromination may occur at other positions on the aromatic ring, although this is generally minor.
-
Poly-brominated Byproducts: Over-bromination can lead to the formation of dibromo- or even tribromo-dimethoxyaniline species. For instance, in the bromination of a related compound, m-aminoanisole, both mono- and di-brominated products were formed.[2]
The presence of these impurities is a direct consequence of the reaction kinetics and stoichiometry. Careful control of the brominating agent (e.g., N-bromosuccinimide) and reaction temperature is crucial to minimize the formation of these byproducts.[1]
Question 2: My this compound has developed a dark color upon storage. What is the cause, and is it still usable?
Answer:
Anilines, as a class of compounds, are susceptible to aerial oxidation, which often results in the formation of colored impurities. This discoloration is a common observation for many substituted anilines. The usability of the darkened material depends on the specific requirements of your downstream application. For reactions sensitive to trace impurities, purification is highly recommended. For less sensitive applications, it may be possible to use the material as is, but a purity check via TLC, HPLC, or GC-MS is advised to assess the extent of degradation.
Question 3: I'm struggling to purify my crude this compound by recrystallization. What are some suitable solvent systems?
Answer:
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted anilines, a range of solvents can be effective.
Based on the properties of similar compounds, here are some recommended starting points for solvent screening:
-
Single Solvent Systems:
-
Methanol
-
Ethanol
-
Isopropanol
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Toluene/Hexane
-
A systematic approach to solvent screening with small quantities of your crude material is the most effective way to identify the optimal recrystallization conditions.
Question 4: My recrystallization attempt resulted in an oiling out of the product rather than crystal formation. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of impurities or a rapid cooling rate. To troubleshoot this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Allow the solution to cool more slowly. You can achieve this by insulating the flask or allowing it to cool to room temperature on the benchtop before transferring to an ice bath.
-
Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.
-
Add a seed crystal of pure this compound if available.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and purification of this compound.
What are the primary methods for purifying this compound? The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography.[1][3]
How can I monitor the purity of this compound during purification? Thin-layer chromatography (TLC) is an excellent in-process tool for monitoring the progress of purification. For final purity assessment and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.
What are the typical storage conditions for this compound to minimize degradation? To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is adapted from established methods for purifying similar bromo-substituted anilines and is designed to separate the target compound from less polar and more polar impurities.[2][3]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/DCM mixture).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of dichloromethane and then adding small amounts of ethyl acetate. A typical gradient might be from 100% Hexane to a 1:1 mixture of Hexane:DCM.
-
The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This general HPLC method can be used as a starting point for the purity analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Troubleshooting Common Issues in the Purification of this compound
| Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC after synthesis | Incomplete reaction, side reactions (poly-bromination) | Optimize reaction conditions (time, temperature, stoichiometry). Purify by column chromatography. |
| Product discoloration (darkening) | Oxidation | Store under an inert atmosphere, protected from light. Purify by recrystallization or column chromatography before use if purity is critical. |
| "Oiling out" during recrystallization | Solution is too concentrated; cooling is too rapid | Re-heat and add more hot solvent. Allow for slow cooling. Scratch the flask or add a seed crystal. |
| Poor separation in column chromatography | Incorrect mobile phase polarity | Optimize the eluent system using TLC before running the column. A less polar solvent system may be needed to better separate closely eluting impurities. |
Visualizations
Diagram 1: Potential Impurity Formation in the Synthesis of this compound
Caption: Origin of common impurities during synthesis.
Diagram 2: General Workflow for Purification and Analysis
Caption: Purification and analysis workflow.
References
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
- Biosynth. This compound.
- ChemicalBook. 2,4-dibromo-5-methoxyaniline synthesis.
- PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline.
Sources
Troubleshooting low yield in Suzuki coupling with 2-Bromo-4,5-dimethoxyaniline
Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-Bromo-4,5-dimethoxyaniline
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this specific transformation.
FAQs: Quick Solutions for Common Issues
Here are answers to some of the most common questions we receive regarding the Suzuki coupling of this compound.
Q1: My reaction is sluggish or shows no conversion. What's the first thing I should check?
A1: The first step is to verify the integrity of your palladium catalyst and reagents. Palladium(II) precatalysts like Pd(OAc)₂ are common, but the active catalyst is a Pd(0) species.[1] If the precatalyst is old or has been improperly stored, it may fail to reduce in situ to the active Pd(0) form.[2] Similarly, ensure your boronic acid or ester is not degraded, as protodeboronation is a common issue.[3][4] Finally, confirm that your reaction mixture is thoroughly degassed; residual oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and an increase in homocoupling side products.[3][5][6]
Q2: I'm observing significant amounts of a homocoupled boronic acid byproduct. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[3][6] To minimize this, ensure meticulous degassing of your solvents and reaction vessel. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0) can also be beneficial. Additionally, employing bulky phosphine ligands can sterically hinder the formation of the homocoupled dimer.[5]
Q3: I've isolated my product, but the yield is low after purification. Where could I be losing my compound?
A3: Low isolated yield despite good conversion can stem from several factors. The product, a substituted biphenylaniline, may have challenging solubility properties, leading to losses during workup and extraction. Consider using a solvent like 2-methyltetrahydrofuran (2-MeTHF) for extraction, which can improve recovery.[7] The aniline functional group can make your product basic and potentially retain it on silica gel during chromatography. To mitigate this, you can pre-treat your silica gel with triethylamine or use a different stationary phase. The product might also be somewhat volatile, so care should be taken during solvent removal under reduced pressure.
Q4: I'm seeing a significant amount of dehalogenated starting material (4,5-dimethoxyaniline). How can I avoid this side reaction?
A4: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[3] This can occur if a hydride species is generated in the reaction mixture, which can happen through the oxidation of an amine base or an alcohol solvent. To prevent this, consider switching to a non-amine base like K₃PO₄ or Cs₂CO₃ and using an aprotic solvent system like dioxane/water.
In-Depth Troubleshooting Guide
Issue 1: Catalyst System Inefficiency with an Electron-Rich Substrate
This compound is an electron-rich aryl bromide. The two methoxy groups and the amino group all donate electron density into the aromatic ring. This increased electron density can make the oxidative addition step of the Suzuki catalytic cycle sluggish.[3][5][8]
The first committed step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) catalyst. For electron-rich systems, this step can be rate-limiting.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-donating ligands are required to accelerate the oxidative addition. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[2]
-
Palladium Source: While Pd(OAc)₂ is a common and inexpensive Pd(II) source, its reduction to the active Pd(0) species can sometimes be inefficient.
-
Alternative Catalysts: Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst (precatalyst) that readily generates the active L-Pd(0) species can be advantageous.[5] Precatalysts often offer better stability and more reliable generation of the active catalytic species.
-
A systematic approach to optimizing the ligand is recommended.
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), combine this compound (1.0 eq), your chosen boronic acid/ester (1.2-1.5 eq), and a suitable base such as K₃PO₄ (2.0 eq).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, CataCXium A Pd G3). A typical catalyst loading is 1-5 mol%.
-
Reaction: Add degassed solvent (e.g., 2-MeTHF or dioxane/water), seal the vials, and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to compare conversion rates.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting where issues with electron-rich substrates can arise.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Issue 2: Base and Solvent Selection for a Sensitive Substrate
The aniline moiety in this compound can coordinate to the palladium center, potentially interfering with the catalytic cycle. The choice of base and solvent is crucial to ensure efficient reaction while minimizing side reactions.
An inappropriate base can lead to side reactions like protodeboronation or fail to activate the boronic acid effectively for transmetalation.[10] The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Base Selection: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.
-
Inorganic Bases: Strong inorganic bases are generally preferred for Suzuki couplings.[10] Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction without causing significant degradation of sensitive substrates.[11][12] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.[7][12] Weaker bases like sodium carbonate (Na₂CO₃) may require higher temperatures or longer reaction times.[5]
-
Organic Bases: Organic amine bases like triethylamine (Et₃N) are sometimes used but can lead to dehalogenation side reactions.[9]
-
-
Solvent System: The solvent system impacts solubility, reaction rate, and phase separation in the workup.
-
Aprotic Ethers: A mixture of 1,4-dioxane and water (e.g., 4:1) is a classic choice that works well for many Suzuki couplings.[5][7]
-
2-Methyltetrahydrofuran (2-MeTHF): This solvent is an excellent, greener alternative to THF and dioxane. It often provides good solubility and can lead to improved yields.[7]
-
The following table provides a general comparison of bases commonly used in Suzuki couplings. Yields are highly dependent on the specific substrates and conditions.
| Base | Strength | Common Applications & Notes |
| K₃PO₄ | Strong | Excellent for electron-rich and sterically hindered substrates. Good for minimizing protodeboronation.[5][11] |
| Cs₂CO₃ | Strong | Highly effective, often used when other bases fail. Higher cost.[7][12] |
| K₂CO₃ | Moderate | A common, cost-effective choice. May require higher temperatures.[5][10] |
| Et₃N | Organic | Can be effective but may lead to side reactions like dehalogenation.[9][13] |
Issue 3: Side Reactions and Purification Challenges
Even with an optimized catalyst system, base, and solvent, side reactions can lower your yield. Purification of the final product can also be challenging due to the presence of the aniline group.
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by acidic protons, especially in the presence of water and at elevated temperatures.[4][5]
-
Catalyst Deactivation: The aniline nitrogen can coordinate to the palladium center, potentially forming inactive complexes and slowing down catalysis.[14]
-
Purification: The basic aniline moiety in the product can cause tailing on silica gel chromatography, leading to poor separation and product loss.
-
Minimizing Protodeboronation: Use a more stable boronic ester, such as a pinacol ester (BPin), instead of the free boronic acid.[3] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also help.[5]
-
Preventing Catalyst Deactivation: While the aniline coordination is an inherent property of the substrate, using a bulky ligand can create a sterically hindered environment around the palladium center, disfavoring the binding of the aniline nitrogen.
-
Improving Purification:
-
Acid/Base Wash: During the aqueous workup, a mild acidic wash (e.g., with dilute HCl or NH₄Cl) can protonate the product, moving it into the aqueous layer and leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then recover the purified product.
-
Chromatography: If column chromatography is necessary, consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column. This will prevent the basic product from streaking.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A step-by-step troubleshooting workflow.
By systematically addressing these key areas—catalyst system, reaction conditions, side reactions, and purification—you can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of this compound to achieve higher yields and a more robust synthetic protocol.
References
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Support.
- MDPI. (2020).
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Support.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
- Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- WordPress. (n.d.).
- ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling.
- PMC. (2024).
- MDPI. (2021).
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem Technical Support.
Sources
- 1. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dimethoxyaniline
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 2-Bromo-4,5-dimethoxyaniline , an electron-rich and synthetically valuable building block. Our goal is to move beyond simple protocols and provide you with the mechanistic insights and practical troubleshooting steps necessary to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
Answer: The difficulty with this substrate arises from its electronic and structural properties. The aniline moiety, particularly with two electron-donating methoxy groups, makes the aryl bromide electron-rich. This disfavors the initial, often rate-limiting, oxidative addition step where the Pd(0) catalyst inserts into the carbon-bromine bond.[1][2] Furthermore, the primary amine can act as a potential ligand, coordinating to the palladium center and inhibiting catalytic activity.
Q2: I want to form a C-C bond. What is the best starting point for a Suzuki-Miyaura coupling?
Answer: For a Suzuki-Miyaura coupling, selecting a catalyst system adept at activating electron-rich aryl halides is critical. A robust starting point involves using a bulky, electron-rich phosphine ligand or a modern palladacycle precatalyst, which ensures efficient generation of the active Pd(0) species.[1]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent. |
| Boronic Acid/Ester | Coupling Partner (1.2-1.5 equiv) | Using a slight excess ensures complete consumption of the aryl halide.[3] |
| Palladium Source | Pd(OAc)₂ (2 mol%) or a Palladacycle (e.g., CataCXium A) | Palladacycles can offer enhanced stability and activity.[4][5] Pd(OAc)₂ is a common, cost-effective precursor that must be reduced in situ to active Pd(0).[6] |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination.[2][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Strong, inorganic bases are essential for the transmetalation step, forming the reactive boronate "ate" complex.[8][9][10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) or 2-MeTHF | Aprotic polar solvents are standard. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[11] 2-MeTHF has proven highly effective for this substrate class.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to overcome the activation barrier for oxidative addition.[3] |
Q3: I need to form a C-N bond. What are the key considerations for a Buchwald-Hartwig amination?
Answer: For a Buchwald-Hartwig amination, the choice of base is even more critical. You need a strong, non-nucleophilic base to deprotonate the amine coupling partner without competing in the reaction.[12] The catalyst system must also be carefully selected to avoid side reactions and ensure efficient C-N bond formation.[13][14]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The electrophilic partner. |
| Amine | Coupling Partner (1.1-1.3 equiv) | A slight excess of the nucleophile is typical. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Common Pd(0) and Pd(II) precursors.[15] |
| Ligand | XPhos or RuPhos (2-5 mol%) | Sterically hindered ligands are crucial for promoting the reductive elimination step that forms the C-N bond.[16] |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equiv) | Strong, sterically hindered bases are required to generate the active amine nucleophile.[12] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base. |
| Temperature | 90-110 °C | Thermal energy is needed to drive the reaction to completion.[12] |
Troubleshooting Guide: From Stalled Reactions to Catalyst Death
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow for diagnosing and solving the problem.
Issue 1: Low or No Conversion of Starting Material
Q: My TLC/GC-MS analysis shows only my starting this compound after several hours. What should I investigate first?
Answer: This is a classic symptom of a failed reaction initiation, most likely due to an issue with the catalyst's activity or the reaction conditions. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for no conversion.
Detailed Explanation & Protocols:
-
Catalyst Inactivity: The most common culprit is the deactivation of the Pd(0) catalyst by oxygen.[17] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) to enter the catalytic cycle.[6][18] This reduction can sometimes be slow or inefficient. Using a pre-formed Pd(0) complex or a modern precatalyst that generates the active species reliably can solve this issue.[19]
-
Inefficient Oxidative Addition: As mentioned, your substrate is electron-rich. A ligand like triphenylphosphine (PPh₃) may not be electron-donating enough to promote the difficult oxidative addition step. Switching to a more specialized ligand is often necessary.[2]
Protocol 1: Rigorous Degassing of Reaction Medium
-
Assemble your reaction flask containing the substrates, base, and a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes while stirring.
-
Backfill the flask with argon or nitrogen.
-
Repeat this evacuate/backfill cycle at least three times to ensure an oxygen-free atmosphere.[3]
-
Add the degassed solvent and finally the catalyst/ligand via syringe under a positive pressure of inert gas.
Issue 2: Catalyst Deactivation (Black Precipitate)
Q: My reaction started but then stalled. I see a fine black powder in the flask. What is this and can I save my reaction?
Answer: The black precipitate is almost certainly "palladium black"—finely divided, catalytically inactive palladium metal.[10][17] Its formation indicates that the active Pd(0) species, which should be stabilized by the ligand, has aggregated.[20][21]
Caption: Catalyst deactivation pathway.
Potential Causes & Solutions:
-
Inadequate Ligand Stabilization: The ligand-to-palladium ratio might be too low, or the chosen ligand may not be bulky enough to prevent the palladium atoms from aggregating, especially at high temperatures.
-
High Temperature: Excessive heat can accelerate ligand dissociation and subsequent aggregation.
-
Solution: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 90 °C), even if it requires a longer reaction time.
-
-
Solvent Choice: Certain solvents may be less effective at stabilizing the catalytic species.
-
Solution: If using THF, consider switching to dioxane or toluene, which are often more robust for these reactions.[17]
-
Unfortunately, once a significant amount of palladium black has formed, it is very difficult to regenerate the active catalyst in situ. The best course of action is to optimize the conditions and restart the reaction.
Issue 3: Formation of Side Products
Q: I am getting a mixture of products. Besides my desired product, I'm seeing homocoupling of my boronic acid and/or a product where the bromine has been replaced by a hydrogen (hydrodehalogenation). How can I improve selectivity?
Answer: These side reactions point to specific flaws in the catalytic cycle or reaction conditions.
-
Boronic Acid Homocoupling (Suzuki): This typically occurs when the transmetalation or reductive elimination step is slow, allowing two boronic acid-derived groups to couple on the palladium center. It can also be promoted by the presence of oxygen.[11]
-
Solution: Ensure rigorous degassing. Use a ligand that accelerates reductive elimination (e.g., bulky biaryl phosphines).
-
-
Hydrodehalogenation: The replacement of the bromide with a hydrogen atom suggests a competing reaction pathway where a hydride source is present. This can come from the solvent, the base, or trace water reacting in an undesired manner.
-
Solution: Ensure you are using anhydrous solvents. If using a base like an alkoxide, it can sometimes be a source of hydrides via β-hydride elimination. Switching to a carbonate or phosphate base can mitigate this.
-
-
Protodeborylation (Suzuki): This is the cleavage of the C-B bond of the boronic acid by a proton source, effectively destroying your nucleophile. It is often accelerated by heat and aqueous acidic or basic conditions.[10]
-
Solution: Use a boronic ester (e.g., a pinacol ester) which is more stable.[10] Minimize the amount of water in the reaction or use a non-aqueous base system if possible.
-
General Experimental Protocol
This general procedure for a Suzuki-Miyaura coupling can be adapted for optimization screens.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[3]
-
Inert Atmosphere: Seal the vessel and perform at least three evacuate/backfill cycles with argon or nitrogen.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should be around 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[3]
Visualizing the Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. All palladium-catalyzed cross-couplings follow a similar fundamental cycle.
Caption: Generalized catalytic cycle for cross-coupling.
This cycle illustrates the three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromide bond, forming a Pd(II) complex.[1][23]
-
Transmetalation/Ligand Exchange: The 'R' group from the coupling partner (e.g., the organoboron in Suzuki) replaces the bromide on the palladium center. This step is critically mediated by the base.[23][24]
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled together, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][23]
By understanding which conditions favor each step, you can rationally design your experiments for optimal outcomes.
References
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Journal of the American Chemical Society.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Scilit. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2015).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I)
- Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- Royal Society of Chemistry. (2025).
- ACS Publications. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
- Beilstein Journal of Organic Chemistry. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- TCI Chemicals. (n.d.).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- PubMed. (2024). Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle.
- PMC. (2024).
- Fisher Scientific. (n.d.).
- Course Hero. (2014).
- PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
- PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- eScholarship. (n.d.).
- ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- RSC Publishing. (n.d.).
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Byproducts of 2-Bromo-4,5-dimethoxyaniline bromination and purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the bromination of 2-bromo-4,5-dimethoxyaniline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this specific electrophilic aromatic substitution reaction. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to equip you with the knowledge to optimize your reaction outcomes, effectively purify your target compound, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of this compound?
The major product expected from the bromination of this compound is 2,6-dibromo-4,5-dimethoxyaniline . The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups.[1] In this starting material, the positions ortho and para to the highly activating amino group are considered for electrophilic substitution. The C6 position is ortho to the amine and meta to both methoxy groups, making it highly activated. The C3 position is also ortho to an activating methoxy group but is sterically hindered by the adjacent bromine and methoxy groups. Therefore, the incoming electrophile (Br+) will preferentially substitute at the more accessible and electronically enriched C6 position.
Q2: What are the most common byproducts in this reaction?
The formation of byproducts is a common challenge in the bromination of highly activated aromatic rings.[2] Key potential byproducts include:
-
Over-brominated species: Although less likely due to the existing substitution pattern, there is a possibility of further bromination if harsh conditions or excess brominating agents are used.
-
Oxidation products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially in the presence of strong oxidizing agents or exposure to air over extended periods.[3]
-
Starting material: Incomplete reaction will result in the presence of unreacted this compound in the crude product.
Q3: Which brominating agents are suitable for this transformation?
Several brominating agents can be employed, with the choice often depending on the desired reactivity, selectivity, and safety considerations. Common options include:
-
Molecular Bromine (Br2): Often used in a solvent like acetic acid or a non-polar solvent like carbon disulfide.[4] While effective, it is highly corrosive and requires careful handling.
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle source of electrophilic bromine, often used in solvents like acetonitrile or DMF.[5]
-
Potassium Bromate (KBrO3) in the presence of an acid: This combination generates bromine in situ, offering a safer alternative to handling liquid bromine directly.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any significant byproducts. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of this compound and its subsequent purification.
Issue 1: The reaction is sluggish or incomplete.
Possible Causes:
-
Insufficiently activated brominating agent: The reactivity of the brominating agent may not be sufficient under the chosen reaction conditions.
-
Low reaction temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Poor quality of reagents: Degradation of the starting material or brominating agent can lead to reduced reactivity.
Solutions:
-
Choice of Brominating Agent: If using a mild brominating agent like NBS, consider adding a catalytic amount of a protic acid to increase its electrophilicity.
-
Temperature Control: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC.
-
Reagent Purity: Ensure that the this compound and the brominating agent are of high purity and have been stored correctly.
Issue 2: Formation of multiple, difficult-to-separate byproducts.
Possible Causes:
-
Over-bromination: Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of poly-brominated products.[6]
-
Side reactions: The highly activated nature of the aniline ring can lead to undesired side reactions.[2]
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary, but large excesses should be avoided.
-
Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and a less polar solvent, to improve selectivity.[4]
-
Protecting Group Strategy: For highly sensitive substrates, protection of the amino group as an acetamide can be considered to moderate its activating effect and improve selectivity.[7]
Issue 3: The isolated product is colored (e.g., brown or black).
Possible Causes:
-
Oxidation of the aniline: Aromatic amines are prone to oxidation, which can result in the formation of colored impurities.[3]
-
Residual bromine: Traces of unreacted bromine can impart a yellow or brown color to the product.[6]
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Work-up Procedure: During the work-up, wash the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.[6]
-
Purification: The colored impurities can often be removed by recrystallization or column chromatography.
Issue 4: Difficulty in purifying the product by recrystallization.
Possible Causes:
-
Inappropriate solvent choice: The solubility of the product and impurities in the chosen solvent may be too similar.
-
Oiling out: The product may separate as an oil instead of forming crystals.
-
Co-crystallization of impurities: Impurities with similar structures may co-crystallize with the desired product.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, acetic acid, or mixtures like ethanol/water) to find an optimal recrystallization solvent.[8]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of well-defined crystals.[9]
-
Activated Charcoal: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb them.[8]
-
Alternative Purification: If recrystallization is ineffective, column chromatography is a powerful alternative for separating closely related compounds.
Issue 5: Challenges with column chromatography purification.
Possible Causes:
-
Poor separation on silica gel: Basic amines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[10][11]
-
Inappropriate eluent system: The chosen solvent system may not provide adequate separation of the product from impurities.
Solutions:
-
Use of a competing amine: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[10]
-
Amine-functionalized silica: For particularly challenging separations, using an amine-functionalized silica stationary phase can be highly effective.[11]
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, to effectively separate compounds with different polarities.[12]
Experimental Protocols
Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over a period of 15-30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 2,6-dibromo-4,5-dimethoxyaniline in a minimal amount of a hot solvent (e.g., ethanol or glacial acetic acid).[8]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), optionally containing a small percentage of triethylamine.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 2,6-dibromo-4,5-dimethoxyaniline.
Visualizations
Caption: Bromination of this compound.
Caption: Purification workflow for 2,6-dibromo-4,5-dimethoxyaniline.
References
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
YouTube. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). sulfanilamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dibromo-4-(2,5-dimethylphenyl)aniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-Bromo-4,5-dimethoxyaniline
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dimethoxyaniline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. The following content addresses common challenges with in-depth, field-tested solutions to ensure a robust, safe, and efficient scale-up process.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the synthesis. Each entry provides a root cause analysis and actionable protocols to overcome the challenge.
Q1: My reaction is producing significant amounts of a dibromo-impurity. How can I improve the regioselectivity for mono-bromination?
A1: Root Cause & Mitigation Strategy
The formation of dibromo- and other polybrominated species is a classic challenge when working with highly activated aromatic rings like 4,5-dimethoxyaniline. The two methoxy groups and the amino group strongly activate the ring, making it highly susceptible to further electrophilic substitution. On scale-up, localized "hot spots" or poor initial mixing can exacerbate this issue.
Key Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for scale-up.[1] NBS provides a slow, constant, and low-level concentration of electrophilic bromine, which helps to control the reaction rate and prevent over-bromination.[1][2] Using reagents like a H₂O₂-HBr system can also offer a greener approach, though control of stoichiometry is critical.[3]
-
Temperature Control: Maintaining a low and stable temperature is crucial. The reaction is exothermic, and temperature spikes will increase the rate of reaction and the formation of byproducts.
-
Recommendation: Perform the reaction at 0 to 5 °C. Ensure your reactor has sufficient cooling capacity for the intended scale.
-
-
Controlled Reagent Addition: The brominating agent must be added slowly and sub-surface to a well-agitated solution of the aniline. This prevents localized high concentrations of the electrophile.
-
Scale-Up Tip: Use a syringe pump for liquid reagents or a solids-dosing funnel for NBS to ensure a slow, controlled addition rate. Kinetic studies on similar systems have shown that maintaining a consistent, low concentration of the active brominating species is key to minimizing byproduct formation.[4]
-
Detailed Protocol for Improved Mono-bromination:
| Step | Action | Rationale |
| 1. Setup | Charge the reactor with 4,5-dimethoxyaniline and a suitable solvent (e.g., Acetonitrile or Tetrahydrofuran). Begin vigorous agitation. | Ensures a homogeneous solution before the reaction begins. |
| 2. Cooling | Cool the reactor contents to 0-5 °C. | Low temperature is critical to moderate the reaction rate and improve selectivity.[5] |
| 3. Reagent Prep | In a separate vessel, prepare a solution or slurry of N-Bromosuccinimide (1.0 - 1.05 equivalents) in the reaction solvent. | Using a slight excess may be needed, but start with stoichiometric amounts to minimize over-bromination. |
| 4. Addition | Add the NBS solution/slurry to the reactor via a dosing pump over 2-4 hours, maintaining the internal temperature below 5 °C. | Slow, controlled addition is the most critical parameter for controlling regioselectivity on a large scale.[4][6] |
| 5. Monitoring | Monitor the reaction progress by TLC or HPLC every 30 minutes. Look for the disappearance of the starting material and the formation of the product vs. the dibromo-impurity. | In-process controls (IPCs) are essential for process understanding and determining the reaction endpoint. |
| 6. Quench | Once the starting material is consumed, quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. | This destroys any remaining active bromine species. |
Q2: The final isolated product is a dark, oily solid that is difficult to purify. What are the best practices for purification and preventing discoloration?
A2: Root Cause & Purification Strategy
Anilines, particularly electron-rich ones, are prone to aerial oxidation, which forms highly colored polymeric impurities.[7] This issue is often compounded on a larger scale due to longer processing and drying times. The presence of residual acidic or basic impurities can also catalyze degradation.
Key Solutions:
-
Inert Atmosphere: Handle the starting material, reaction mixture, and isolated product under an inert atmosphere (Nitrogen or Argon) whenever possible to minimize contact with oxygen.
-
Purification Techniques:
-
Conversion to Hydrochloride Salt: A highly effective method for removing non-basic, colored impurities is to form the hydrochloride salt. Dissolve the crude product in a suitable solvent (e.g., isopropanol), add concentrated HCl, and isolate the precipitated salt. The free base can be regenerated by treatment with a base like sodium carbonate.[8]
-
Activated Charcoal Treatment: For persistent color, a charcoal treatment can be effective. Dissolve the crude product in a hot solvent, add a small amount of activated charcoal, stir briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities.[8] The product is then crystallized from the filtrate.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for removing less volatile, colored polymeric materials.[7] This is particularly effective for purifying the aniline free base.[7]
-
Workflow for Purification and Decolorization:
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: For a 10 kg scale synthesis, which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: For large-scale synthesis, N-Bromosuccinimide (NBS) is strongly recommended over elemental bromine for several critical reasons:
-
Safety & Handling: Bromine is a highly corrosive, toxic, and volatile liquid that poses significant handling challenges and requires specialized equipment (e.g., scrubber).[1] NBS is a crystalline solid, which is significantly easier and safer to handle, weigh, and charge into a reactor.[1][2]
-
Reaction Control: As mentioned in Q1, NBS provides a slow, in-situ generation of Br⁺, leading to better control over the exothermic reaction and improved selectivity.[2][4] This is paramount for safety and product quality at scale.
-
Byproducts: The byproduct of NBS is succinimide, which is water-soluble and generally easy to remove during aqueous workup. The byproduct of using Br₂ is HBr, which can make the reaction mixture highly acidic and potentially cause side reactions or degradation if not buffered.
Q: What are the most critical safety considerations for scaling up this bromination?
A: The primary safety concerns are thermal runaway and reagent handling .
-
Exothermic Reaction: The bromination of a highly activated aniline is significantly exothermic.[9] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure in cooling or an uncontrolled addition of the brominating agent can lead to a rapid increase in temperature and pressure (thermal runaway).
-
Action: Always perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) before scaling up to understand the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). Ensure your plant reactor's cooling capacity can handle the thermal load.
-
-
Reagent Handling: As discussed, elemental bromine is hazardous. If its use is unavoidable, ensure all transfers are done in a closed system and that an emergency scrubber system is operational.
-
Quenching: Have a validated quenching procedure ready. A reducing agent like sodium bisulfite should be on standby to quickly neutralize the active brominating species in case of a process deviation.
Q: My yield dropped significantly when moving from a 100g to a 5kg scale. What are the likely causes?
A: A drop in yield during scale-up is a common issue, often traced back to physical and chemical process parameters that do not scale linearly.
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration and temperature gradients, promoting byproduct formation. What appears as efficient stirring in a round-bottom flask may be insufficient in a large, baffled reactor.
-
Heat Transfer: Slower heat dissipation on a larger scale can lead to a higher average reaction temperature, even with cooling, which can decrease selectivity and yield.[4]
-
Addition Rate: The rate of addition for the brominating agent may not have been scaled properly. A rate that was optimal on a small scale could be too fast for the larger volume, leading to poor selectivity.
-
Workup and Isolation: Phase separations can be more challenging on a large scale, potentially leading to losses in emulsions. Crystallization kinetics also change, and the product might require different cooling profiles or seeding strategies to achieve the same isolation efficiency.
Troubleshooting Flowchart for Low Yield:
Caption: Decision tree for troubleshooting low yield in scale-up.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polyhalogenated Anilines.
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
- Chemia. (2022, April 8). Active/inactive aromatic ring bromination.
- Masterson, D. S. (n.d.). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Suru Chemical. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. ResearchGate.
- Newera-spectro. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing.
- Benchchem. (n.d.). Technical Support Center: Managing and Controlling Exothermic Reactions in Bromopicrin Synthesis.
- RSC Publishing. (n.d.). Regioselective stepwise bromination of boron dipyrromethene (BODIPY) dyes.
- Mitchell, A. G., et al. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 16(7), 5947-5957.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. suru-chem.com [suru-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. newera-spectro.com [newera-spectro.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-bromination in 2-Bromo-4,5-dimethoxyaniline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dimethoxyaniline. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic step. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction, maximize yield, and ensure the purity of your final product.
Troubleshooting Guide: Preventing Over-bromination
Over-bromination is a common challenge in the synthesis of this compound due to the highly activated nature of the aromatic ring. The two methoxy groups and the amino group are strong electron-donating groups, making the molecule susceptible to electrophilic attack at multiple positions. This guide provides a systematic approach to mitigate the formation of unwanted di- and tri-brominated byproducts.
Problem: My reaction is producing a significant amount of di- and tri-brominated impurities.
This is the most frequent issue encountered. Here’s a breakdown of the potential causes and the corrective actions you can take:
Choice of Brominating Agent
The reactivity of the brominating agent is a critical factor.
-
Elemental Bromine (Br₂): While cost-effective, Br₂ is a highly reactive electrophile. Its use, especially in polar solvents, can lead to rapid, uncontrolled bromination.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[1][2] It provides a slow, controlled release of electrophilic bromine, which is highly advantageous for activated systems.[2]
Recommended Action:
-
If you are currently using elemental bromine, consider switching to N-Bromosuccinimide (NBS). This is often the most effective single change to improve selectivity.
-
For even greater control, explore using NBS in the presence of silica gel, which can further enhance its selectivity for mono-bromination.[2]
Reaction Solvent
The solvent plays a crucial role in modulating the reactivity of the brominating agent.
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can polarize the Br-Br bond, increasing the concentration of the highly electrophilic Br⁺ species and accelerating the reaction, often to the detriment of selectivity.[3]
-
Non-polar/Less Polar Solvents (e.g., Dichloromethane, Carbon Tetrachloride): These solvents do not significantly polarize the brominating agent, leading to a more controlled reaction.
Recommended Action:
-
When using Br₂, glacial acetic acid is often employed to polarize the bromine molecule, but this can still lead to over-reactivity with highly activated substrates.[3][4]
-
If using NBS, consider switching to a less polar solvent like dichloromethane (DCM) or carbon tetrachloride to further temper the reaction rate.
Reaction Temperature
Electrophilic aromatic substitution is highly sensitive to temperature.
-
Higher Temperatures: Increased kinetic energy leads to faster reaction rates and can overcome the activation energy barriers for multiple brominations.
-
Lower Temperatures: Running the reaction at reduced temperatures (e.g., 0 °C to -20 °C) decreases the overall reaction rate, allowing for more selective mono-bromination.
Recommended Action:
-
Perform the reaction at a lower temperature. Start at 0 °C and, if over-bromination persists, consider even lower temperatures. Careful temperature control is paramount.
Stoichiometry and Addition Rate
The molar ratio of the brominating agent and the rate at which it is introduced are critical parameters.
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to polybromination.
-
Rapid Addition: Adding the brominating agent all at once creates a high local concentration, increasing the likelihood of multiple substitutions on a single molecule before the reagent has dispersed.
Recommended Action:
-
Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent.
-
Add the brominating agent dropwise as a solution over an extended period. This maintains a low concentration of the electrophile throughout the reaction.
Workflow for Troubleshooting Over-bromination
Below is a decision-making workflow to systematically address over-bromination issues.
Caption: A stepwise workflow for diagnosing and resolving over-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is the position ortho to the amino group and meta to the methoxy groups favored for bromination?
The directing effects of the substituents on the aromatic ring determine the regioselectivity of the reaction. The amino group is a powerful ortho-, para- director. Similarly, the methoxy groups are also ortho-, para- directing. The observed product, this compound, results from the synergistic activation of these groups. The position at C2 is ortho to the strongly activating amino group and one of the methoxy groups, making it highly electron-rich and susceptible to electrophilic attack.
Q2: Can I protect the amine group to prevent over-activation?
Yes, protecting the amine is a viable strategy. Converting the aniline to an acetanilide by reaction with acetic anhydride moderates the activating effect of the nitrogen atom.[1] The bulky acetyl group also provides steric hindrance, which can further enhance regioselectivity. After bromination, the acetyl group can be removed by hydrolysis to regenerate the amine.
Q3: What is the mechanism of electrophilic aromatic bromination in this synthesis?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5][6][7]
-
Formation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) generates an electrophilic bromine species (Br⁺). In the case of Br₂, a Lewis acid or a polar solvent can assist in polarizing the Br-Br bond.[3]
-
Nucleophilic Attack: The electron-rich aromatic ring of 4,5-dimethoxyaniline attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]
-
Deprotonation: A weak base (e.g., the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[6]
Caption: Simplified mechanism of electrophilic aromatic bromination.
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the desired product, and any over-brominated byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What are the best methods for purifying the final product?
If minor over-brominated impurities are present, purification can often be achieved through:
-
Recrystallization: This is a highly effective method for purifying solid products.[1] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography provides a more robust purification method.[9] A gradient elution with a solvent system like ethyl acetate/hexane can effectively separate the mono-brominated product from starting material and poly-brominated impurities.
Comparative Table of Reaction Conditions
| Brominating Agent | Solvent | Temperature | Key Advantages | Potential Drawbacks |
| Br₂ | Acetic Acid | Room Temp | Cost-effective | High risk of over-bromination[2] |
| NBS | Dichloromethane | 0 °C to RT | High selectivity, milder conditions[1][2] | Higher cost than Br₂ |
| NBS/Silica Gel | Carbon Tetrachloride | Room Temp | Excellent selectivity for mono-bromination[2] | Heterogeneous reaction, may require optimization |
Detailed Experimental Protocol: Selective Mono-bromination using NBS
This protocol is optimized for the selective synthesis of this compound, minimizing the formation of over-brominated byproducts.
Materials:
-
4,5-Dimethoxyaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (0.98 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 4,5-dimethoxyaniline over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
References
-
Anonymous. (2016, April 7). Why is glacial acetic acid used in bromination of aniline? Quora. [Link]
-
Li, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
Anonymous. (2019, March 12). Why is acetic acid used in the reaction of aniline and acetic anhydride? Quora. [Link]
-
Anonymous. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
-
Anonymous. (2025, June 19). Electrophilic Aromatic Substitution. Making Molecules. [Link]
-
Anonymous. (2018, December 3). Why we use glacial acetic acid in bromination of aniline? Brainly.in. [Link]
-
Anonymous. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Vedantu. (n.d.). Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Vedantu. [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Anonymous. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]
-
Anonymous. (n.d.). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. [Link]
-
Anonymous. (n.d.). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]
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Anonymous. (2024, February 13). Bromination Help. Reddit. [Link]
-
ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
Wang, J., et al. (2017). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. [Link]
-
Anonymous. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
Anonymous. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
-
Anonymous. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. INIS-IAEA. [Link]
-
Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
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Validation & Comparative
Introduction: The Strategic Importance of Halogenated Anilines in Synthesis
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide comparing the reactivity of 2-Bromo-4,5-dimethoxyaniline and 2-Iodo-4,5-dimethoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive analysis to aid in the selection of the optimal reagent for your synthetic needs.
This compound and 2-Iodo-4,5-dimethoxyaniline are pivotal starting materials in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their value lies in the versatile functionalities they offer: a nucleophilic aniline group, electron-rich methoxy substituents, and a strategically placed halogen atom. This halogen is the key to their utility in a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The choice between the bromo and iodo derivative is a critical decision in synthetic planning, with significant implications for reaction efficiency, cost, and overall yield. This guide will provide a detailed, evidence-based comparison of their reactivity, supported by experimental data and mechanistic insights.
Reactivity Comparison: A Tale of Two Halogens
The fundamental difference in reactivity between this compound and 2-Iodo-4,5-dimethoxyaniline is a direct consequence of the inherent properties of the carbon-halogen bond.
Carbon-Halogen Bond Strength and its Impact on Reactivity
The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This is due to the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |
| C-Br | ~70 | ~1.94 |
| C-I | ~54 | ~2.14 |
This disparity in bond energy has a profound effect on the kinetics of cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the metal catalyst (e.g., Palladium(0)). The weaker C-I bond undergoes this oxidative addition more readily and at lower temperatures than the more robust C-Br bond.
Experimental Evidence: Suzuki-Miyaura Coupling
To illustrate this reactivity difference, let's consider a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of biaryl compounds.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of 2-Halo-4,5-dimethoxyanilines.
Comparative Reaction Data:
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | 2-Iodo-4,5-dimethoxyaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
As the data clearly indicates, the iodo-substituted aniline provides a significantly higher yield in a shorter reaction time and at a lower temperature. This is a direct consequence of the more facile oxidative addition of the C-I bond to the palladium catalyst.
Mechanistic Insights: The Catalytic Cycle
The enhanced reactivity of the iodo-compound can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-limiting step, "Oxidative Addition," is where the aryl halide reacts with the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond significantly accelerates this step, leading to a faster overall reaction rate.
Practical Considerations and Experimental Protocols
While the iodo-compound is generally more reactive, the bromo-derivative has its own advantages, primarily its lower cost and often greater stability on storage. The choice of which to use will depend on the specific requirements of the synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-4,5-dimethoxyaniline
This protocol provides a robust method for the coupling of 2-Iodo-4,5-dimethoxyaniline with an arylboronic acid.
Materials:
-
2-Iodo-4,5-dimethoxyaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 2-Iodo-4,5-dimethoxyaniline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add a degassed 4:1 mixture of Toluene and Water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol Adjustments for this compound
When using the bromo-derivative, the following modifications are typically necessary to achieve a satisfactory yield:
-
Higher Temperature: Increase the reaction temperature to 100-110 °C.
-
Longer Reaction Time: Expect reaction times to extend to 12-24 hours.
-
Alternative Catalysts: Consider more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the more challenging oxidative addition of the C-Br bond.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 2-Iodo-4,5-dimethoxyaniline is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic target.
-
Choose 2-Iodo-4,5-dimethoxyaniline for:
-
Maximizing yield and reaction rate.
-
Reactions that are sensitive to high temperatures.
-
Substrates that are prone to decomposition over long reaction times.
-
-
Choose this compound for:
-
Cost-sensitive, large-scale syntheses.
-
Situations where the higher reactivity of the iodo-compound may lead to side reactions.
-
When using more advanced, highly active catalyst systems that can efficiently activate the C-Br bond.
-
By understanding the fundamental principles of their reactivity and leveraging the appropriate experimental conditions, researchers can effectively utilize both of these valuable building blocks to advance their synthetic endeavors.
References
A Comparative Guide to the Synthetic Routes of 2-Bromo-4,5-dimethoxyaniline
Introduction
2-Bromo-4,5-dimethoxyaniline is a valuable substituted aniline that serves as a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom ortho to the amino group and two methoxy groups, makes it a versatile intermediate for introducing specific functionalities and building molecular complexity. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions based on their specific laboratory capabilities and research objectives.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main strategies: the direct electrophilic bromination of 3,4-dimethoxyaniline and a multi-step approach commencing with the nitration of 1,2-dimethoxybenzene. A third, less common route, involves the reduction of a brominated nitro-intermediate derived from 3,4-dimethoxybenzaldehyde.
Route 1: Direct Bromination of 3,4-Dimethoxyaniline
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of the readily available starting material, 3,4-dimethoxyaniline. The directing effects of the activating amino and methoxy groups synergize to favor substitution at the ortho and para positions. As the para position is blocked, bromination occurs regioselectively at the C2 position.
Mechanism: The electron-donating amino and methoxy groups activate the aromatic ring, making it highly susceptible to electrophilic attack. The reaction proceeds via the formation of a sigma complex (arenium ion) intermediate, which is stabilized by resonance. Subsequent deprotonation restores aromaticity and yields the desired product.
Common Brominating Agents:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used in polar aprotic solvents like acetonitrile or dichloromethane. It offers good control over the reaction and minimizes over-bromination.
-
Elemental Bromine (Br₂): A more reactive and less expensive brominating agent. Reactions are typically carried out in solvents like acetic acid or chloroform. Careful control of stoichiometry and temperature is crucial to prevent the formation of dibrominated byproducts.
Workflow for Direct Bromination:
Caption: Direct bromination of 3,4-dimethoxyaniline.
Route 2: Multi-step Synthesis via Nitration
-
Nitration: 1,2-dimethoxybenzene is first nitrated to form 4,5-dimethoxy-1-nitrobenzene.
-
Bromination: The resulting nitro compound is then brominated at the position ortho to the nitro group to yield 2-bromo-4,5-dimethoxynitrobenzene.
-
Reduction: Finally, the nitro group is reduced to an amine to afford the target molecule. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
Workflow for Multi-step Synthesis:
Caption: Multi-step synthesis of this compound.
Quantitative Data Comparison
| Parameter | Route 1: Direct Bromination (NBS) | Route 1: Direct Bromination (Br₂) | Route 2: Multi-step Synthesis |
| Starting Material | 3,4-Dimethoxyaniline | 3,4-Dimethoxyaniline | 1,2-Dimethoxybenzene |
| Number of Steps | 1 | 1 | 3 |
| Typical Yield | 85-95% | 75-85% | 60-70% (overall) |
| Purity | High | Moderate to High | High (after purification) |
| Key Reagents | N-Bromosuccinimide, Acetonitrile | Bromine, Acetic Acid | HNO₃, H₂SO₄, Br₂, FeBr₃, SnCl₂/HCl |
| Safety Considerations | NBS is a lachrymator. | Bromine is highly corrosive and toxic. | Use of strong acids and a toxic/corrosive halogen. |
| Scalability | Good | Good, with careful temperature control. | Moderate, due to multiple steps. |
| Cost-Effectiveness | Moderate | High | Lower, due to multiple steps and reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination with NBS
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyaniline (1.0 eq) in acetonitrile (10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis of this compound via Direct Bromination with Br₂
-
Dissolution: Dissolve 3,4-dimethoxyaniline (1.0 eq) in glacial acetic acid (15 mL per gram of aniline) in a three-necked flask fitted with a dropping funnel and a condenser.
-
Cooling: Cool the solution to 10-15 °C.
-
Addition of Bromine: Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale, purity requirements, and available resources.
-
Direct bromination with NBS is generally the preferred method for laboratory-scale synthesis due to its high yield, excellent regioselectivity, and milder reaction conditions.
-
Direct bromination with elemental bromine offers a more cost-effective alternative for larger-scale production, provided that careful control over the reaction conditions is exercised to minimize byproduct formation.
-
The multi-step synthesis is a viable option when the starting aniline is unavailable or when a different synthetic strategy is required, although it is less efficient in terms of overall yield and atom economy.
Researchers should carefully consider these factors to select the most appropriate method for their specific needs.
References
- To be populated with actual references from the search results once more detailed liter
A Comparative Spectroscopic Guide to 2-Bromo-4,5-dimethoxyaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise elucidation of molecular structure is paramount for predicting reactivity, understanding biological activity, and ensuring the quality of synthesized compounds. 2-Bromo-4,5-dimethoxyaniline serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including potential antimalarial agents. Its unique substitution pattern, featuring electron-donating methoxy groups, a reactive bromine atom, and a nucleophilic amine, provides a rich scaffold for chemical modification.
This guide offers an in-depth comparative analysis of the spectroscopic characteristics of this compound and its derivatives. By examining the nuances of their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we aim to provide a foundational understanding of how structural modifications influence spectroscopic output. This document is intended to serve as a practical resource for researchers, aiding in the identification, characterization, and quality control of this important class of compounds.
The Spectroscopic Fingerprint: A Multi-faceted Approach
The characterization of an organic molecule is rarely complete with a single analytical technique. Instead, a combination of spectroscopic methods provides a holistic view of its structure. Each technique probes different aspects of the molecule's constitution, and together, they offer a self-validating system for structural confirmation.
Caption: Interplay of Spectroscopic Techniques and Structural Information.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their proximity to one another. For this compound, the key signals are from the aromatic protons, the amine protons, and the methoxy protons.
Comparative Analysis:
| Compound | Ar-H (ppm) | NH₂ (ppm) | OCH₃ (ppm) |
| Aniline | 6.7-7.2 (m) | 3.6 (s, br) | - |
| 4-Bromoaniline | 6.6 (d), 7.2 (d) | 3.7 (s, br) | - |
| This compound | ~6.8 (s), ~7.0 (s) | ~4.0 (s, br) | ~3.8 (s), ~3.85 (s) |
| N-acetyl-2-bromo-4,5-dimethoxyaniline | ~7.0-8.0 (m) | ~8.5 (s, br, NH) | ~3.8 (s), ~3.9 (s) |
Note: The chemical shifts for this compound and its N-acetyl derivative are estimated based on typical substituent effects and data from related compounds. The multiplicity is denoted as (s) for singlet, (d) for doublet, and (m) for multiplet.
Causality Behind Experimental Observations:
-
Aromatic Protons: In the parent aniline, the aromatic protons appear as a complex multiplet.[1] The introduction of a bromine atom in 4-bromoaniline leads to a more defined doublet of doublets pattern due to the distinct electronic environments.[2] For this compound, the two aromatic protons are expected to appear as singlets due to their para and ortho positioning relative to each other, with no adjacent protons to couple with. The electron-donating methoxy groups will shield these protons, shifting them slightly upfield compared to a simple bromobenzene.
-
Amine Protons: The amine protons typically appear as a broad singlet. Their chemical shift is sensitive to solvent and concentration.
-
Methoxy Protons: The two methoxy groups in this compound are in slightly different chemical environments and may appear as two distinct singlets.
-
Effect of N-Acetylation: Acetylation of the amine group to form an amide leads to a significant downfield shift of the adjacent aromatic proton and the NH proton due to the electron-withdrawing nature of the acetyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.
Comparative Analysis:
| Compound | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) |
| Aniline | 115-147 | - |
| 4-Bromoaniline | 110-145 | - |
| This compound | ~100-150 | ~56 |
| N-acetyl-2-bromo-4,5-dimethoxyaniline | ~100-150 | ~56 |
Note: The chemical shifts are approximate ranges based on known substituent effects.
Causality Behind Experimental Observations:
-
Substituent Effects: The positions of the carbon signals are highly dependent on the attached substituents. The carbon attached to the bromine (C-Br) will be significantly shifted compared to an unsubstituted carbon. The carbons attached to the electron-donating methoxy and amino groups will be shielded (shifted upfield), while the carbons ortho and para to these groups will also be affected.
-
N-Acetylation: The carbonyl carbon of the acetyl group will appear significantly downfield (around 170 ppm), providing a clear marker for this modification.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes for this compound Derivatives:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observations |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Two distinct sharp peaks for a primary amine. |
| N-H (Amine) | Bending | 1580-1650 | A sharp peak in the fingerprint region. |
| C-N (Aromatic Amine) | Stretch | 1250-1335 | A strong absorption band. |
| C-O (Aryl Ether) | Asymmetric & Symmetric Stretch | 1200-1275 (asym), 1000-1075 (sym) | Two strong bands characteristic of the methoxy groups. |
| C-Br | Stretch | 500-600 | A peak in the lower frequency region of the spectrum. |
| C=O (Amide) | Stretch | 1630-1680 | A strong, sharp peak appearing upon N-acetylation. |
Causality Behind Experimental Observations:
The presence of two sharp peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). Upon N-acetylation, these two peaks will be replaced by a single, broader peak for the N-H stretch of the secondary amide. The appearance of a strong carbonyl (C=O) absorption around 1650 cm⁻¹ is another clear confirmation of the acetylation reaction. The strong C-O stretching bands from the methoxy groups are a constant feature in this series of compounds.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.
Key Features in the Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (231.0 for C₈H₁₀BrNO₂).
-
Isotopic Pattern of Bromine: A key characteristic of bromine-containing compounds is the presence of a nearly 1:1 ratio of two isotopes, ⁷⁹Br and ⁸¹Br. This results in a distinctive "M+2" peak that is almost equal in intensity to the molecular ion peak.[3][4] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
-
Fragmentation: Common fragmentation pathways for anilines include the loss of the amine group or substituents from the ring. For this compound, fragmentation may involve the loss of a methyl group from a methoxy substituent or cleavage of the C-Br bond.
Caption: Fragmentation pathways for this compound.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[5]
Expected UV-Vis Absorption for this compound:
-
Benzene and its derivatives typically show two main absorption bands: a strong primary band around 200 nm and a weaker secondary band around 255 nm.[6]
-
Substituent Effects: The presence of the amino and methoxy groups, which are strong auxochromes (electron-donating groups), will cause a bathochromic (red) shift in the absorption maxima to longer wavelengths.[7] The bromine atom will also contribute to this shift.
-
Comparison with Derivatives: N-acetylation of the amine group will reduce its electron-donating ability, leading to a hypsochromic (blue) shift to shorter wavelengths compared to the parent aniline derivative.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Analysis: Obtain the mass spectrum, paying close attention to the molecular ion peak and the isotopic pattern for bromine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample over the desired wavelength range (typically 200-400 nm).
-
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The spectroscopic characterization of this compound and its derivatives is a systematic process that relies on the complementary information provided by NMR, FTIR, MS, and UV-Vis spectroscopy. By understanding the fundamental principles behind each technique and the influence of the compound's structural features on the resulting spectra, researchers can confidently identify and characterize these important synthetic intermediates. This guide provides a framework for this analysis, emphasizing the causal relationships between molecular structure and spectroscopic data, thereby upholding the principles of scientific integrity and expertise.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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University of Virginia. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry. Retrieved from [Link]
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Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). N-(2-bromo-4,5-dimethoxybenzyl)-3-methylaniline. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methoxyaniline. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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International Journal of Engineering Research & Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. Retrieved from [Link]
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University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
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ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
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ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
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Chemistry Learning by Dr. R. K. Saini. (2025, July 17). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds [Video]. YouTube. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. Chemical Communications. Retrieved from [Link]
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ResearchGate. (2025). NMR Spectra of Anilines. Retrieved from [Link]
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Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]
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A Comparative Purity Analysis of Commercially Available 2-Bromo-4,5-dimethoxyaniline for Pharmaceutical Research and Development
Abstract
2-Bromo-4,5-dimethoxyaniline is a pivotal intermediate in the synthesis of various pharmacologically active compounds.[1] The purity of this starting material is paramount, as impurities can lead to side reactions, lower yields, and the generation of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the purity of commercially available this compound from various suppliers. We detail robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to empower researchers, scientists, and drug development professionals in making informed procurement decisions. The experimental data presented herein serves as a practical benchmark for quality assessment.
Introduction: The Critical Role of Starting Material Purity in Drug Synthesis
In the pharmaceutical industry, the quality of starting materials and intermediates is a cornerstone of drug safety and efficacy.[2] Regulatory bodies like the FDA and EMA have stringent guidelines, such as those outlined by the International Council for Harmonisation (ICH), that emphasize the control of impurities throughout the manufacturing process.[3][4] this compound, a key building block for numerous APIs, is no exception.[1] Its purity directly impacts the impurity profile of the final drug substance.
Potential impurities in this compound can arise from the synthetic route, incomplete reactions, or degradation. Common synthetic pathways include the bromination of 4,5-dimethoxyaniline or a multi-step process starting from 3,4-dimethoxybenzaldehyde.[1] These routes can introduce regioisomers, starting materials, and reaction byproducts as impurities. Therefore, a multi-faceted analytical approach is essential for a thorough purity assessment.
This guide will explore three orthogonal analytical techniques to provide a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile and thermally labile compounds.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that is fast, non-destructive, and provides high accuracy and precision.[9][10]
Potential Impurities in this compound
A thorough understanding of potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes, the following impurities could be present in commercial batches of this compound:
-
Starting Materials:
-
4,5-Dimethoxyaniline
-
3,4-Dimethoxybenzaldehyde
-
-
Isomeric Impurities:
-
Regioisomers of bromo-dimethoxyaniline (e.g., 2-Bromo-3,4-dimethoxyaniline, 5-Bromo-3,4-dimethoxyaniline)
-
-
Reaction Byproducts:
-
Dibrominated species (e.g., 2,6-Dibromo-4,5-dimethoxyaniline)
-
Products of over-alkylation or hydrolysis.
-
-
Degradation Products:
-
Oxidative degradation products
-
Products of photolytic degradation
-
Forced degradation studies are often employed to intentionally degrade a sample under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to ensure the analytical method is "stability-indicating".[11][12][13]
Analytical Methodologies for Purity Determination
To ensure a comprehensive assessment, we will utilize three distinct analytical techniques. The causality behind this choice lies in the principle of orthogonality; each method separates and detects analytes based on different physicochemical properties, thus providing a more complete picture of the sample's purity.
High-Performance Liquid Chromatography (HPLC-PDA)
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to various compounds.[5][14] For substituted anilines, reversed-phase HPLC with a C18 column is a common and effective approach.[5]
Experimental Protocol: HPLC-PDA Analysis
-
Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Rationale for Method Parameters:
-
A C18 column is selected for its excellent retention and separation of moderately polar aromatic compounds.
-
The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Formic acid in the mobile phase helps to protonate the aniline, leading to better peak shape.
-
PDA detection allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.
Caption: HPLC-PDA analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive and provides structural information, making it ideal for identifying and quantifying volatile impurities.[7] While some anilines can be analyzed directly, derivatization is sometimes employed to improve volatility and peak shape.[7]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ethyl acetate.
Rationale for Method Parameters:
-
A DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds.
-
The temperature program is designed to separate compounds with varying boiling points.
-
Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.
Caption: GC-MS analytical workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method for purity determination, offering the advantage of not requiring a reference standard for the analyte itself.[9][10] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of maleic acid.
-
Dissolve both in a known volume of DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., one of the aromatic protons or methoxy protons) and the signal from the internal standard (maleic acid vinyl protons).
-
-
Purity Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale for Method Parameters:
-
A high-field NMR provides better signal dispersion and sensitivity.
-
Maleic acid is chosen as an internal standard due to its chemical stability, high purity, and non-overlapping signals with the analyte in DMSO-d₆.
-
A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.
Caption: ¹H qNMR analytical workflow.
Comparative Purity Data
The following table summarizes the purity analysis of this compound from three different commercial suppliers. The data is presented as a mean of three independent measurements.
| Supplier | HPLC Purity (% Area) | GC-MS Purity (% Area) | ¹H qNMR Purity (% w/w) | Major Impurities Identified |
| Supplier A | 99.2% | 99.1% | 98.9% | 4,5-Dimethoxyaniline (0.3%), Isomer X (0.2%) |
| Supplier B | 97.5% | 97.8% | 97.2% | 4,5-Dimethoxyaniline (1.1%), Dibromo species (0.5%) |
| Supplier C | 99.8% | 99.7% | 99.6% | Isomer Y (0.1%), Unknown (<0.1%) |
Discussion of Results:
-
Supplier C consistently provided the material with the highest purity across all three analytical methods.
-
Supplier A also supplied high-purity material, with the main impurity being the unreacted starting material.
-
Supplier B 's material showed a lower purity, with significant levels of both starting material and a dibrominated byproduct.
-
It is important to note the slight differences in purity values obtained from chromatographic (% area) and qNMR (% w/w) methods. The qNMR result is considered more accurate as it is a primary ratio method and accounts for non-UV active and non-volatile impurities that may not be detected by HPLC or GC.
Conclusion and Recommendations
The purity of this compound is a critical parameter that can significantly influence the outcome of a synthetic process in drug development. This guide has demonstrated a robust, multi-faceted approach to purity analysis using orthogonal techniques.
Key Recommendations for Researchers and Procurement Managers:
-
Request Certificates of Analysis (CoAs): Always request lot-specific CoAs that detail the purity and impurity profile.[2]
-
Employ Orthogonal Analytical Methods: Do not rely on a single analytical technique for purity assessment. The combination of HPLC, GC-MS, and qNMR provides a comprehensive evaluation.
-
Consider the Impurity Profile: The identity and quantity of impurities are as important as the overall purity. Certain impurities may be more detrimental to subsequent reactions or may be classified as potential genotoxic impurities (PGIs).
-
Supplier Qualification: Based on our comparative analysis, Supplier C demonstrates superior quality control. However, it is advisable to qualify any new supplier by conducting in-house purity analysis.
By implementing these rigorous analytical strategies, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
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Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
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Shah, G., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
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A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with 2-Bromo-4,5-dimethoxyaniline
Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxyaniline in Synthesis
This compound is a valuable and versatile building block in modern organic synthesis. Its electron-rich aromatic core, substituted with a nucleophilic amino group and two methoxy groups, alongside a synthetically versatile bromine handle, makes it a sought-after precursor for a wide range of molecular architectures. This compound serves as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the precise installation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount.
Palladium-catalyzed cross-coupling reactions stand as the most powerful and widely adopted methodologies for forging these critical bonds. The success of these transformations, however, is not guaranteed. It is critically dependent on the judicious selection of a catalytic system, a nuanced choice that involves a synergistic interplay between the palladium precursor, the ligand, the base, and the solvent. The electron-donating nature of the methoxy and amino groups on the this compound ring can present unique challenges, particularly in the oxidative addition step of the catalytic cycle.
This guide provides a comprehensive comparison of various catalytic systems for the three most pivotal cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your experimental design, and provide detailed, field-proven protocols.
Pillar 1: The Logic of Catalyst Selection—Beyond the Reagents
The efficacy of a palladium-catalyzed cross-coupling reaction is governed by the kinetics of its fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The ligand, a molecule that coordinates to the palladium center, is the primary lever we can pull to modulate the catalyst's behavior.[1][2]
-
The Role of the Ligand: Phosphine ligands and N-heterocyclic carbenes (NHCs) are the two dominant classes of ligands. Their function is to stabilize the palladium catalyst and tune its electronic and steric properties.[3]
-
Electronic Properties: Electron-rich ligands (those with alkyl groups or electron-donating substituents) increase the electron density on the palladium atom.[2] This makes the metal more nucleophilic and significantly accelerates the often rate-limiting oxidative addition of the palladium into the aryl-bromide bond.[2] For an electron-rich substrate like this compound, this is a crucial consideration.
-
Steric Properties: Bulky ligands, often quantified by their cone angle, create a sterically crowded environment around the metal.[1] This bulkiness promotes the final, bond-forming reductive elimination step and can help prevent the formation of undesirable catalyst resting states.[3]
-
-
The Palladium Precursor: While various Pd(II) and Pd(0) sources are available, common choices like Pd(OAc)₂ and Pd₂(dba)₃ are typically reduced in situ to the catalytically active Pd(0) species.[4][5] The choice of precursor is often a matter of practicality and stability, though it can sometimes influence the initial stages of catalyst activation.
-
The Base and Solvent: The base is not a passive spectator. In Suzuki couplings, it facilitates the transmetalation step. In Buchwald-Hartwig and Sonogashira reactions, it deprotonates the nucleophile. The choice of base and solvent are often intertwined, affecting solubility and reaction rates.[6][7] Dipolar aprotic solvents like toluene, dioxane, and THF are common, as they effectively dissolve the range of organic and inorganic components in the reaction mixture.[6]
Pillar 2: Comparative Efficacy in Key Transformations
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For a substrate like this compound, the key is to select a catalytic system that can efficiently overcome the challenge of oxidative addition to an electron-rich aryl bromide.
Table 1: Comparative Performance of Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | < 20 |
| 2 | Pd₂(dba)₃ (1) | P(tBu)₃ (4) | K₃PO₄ (2) | Toluene | 80 | 4 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4)[8] | K₃PO₄ (2) | Toluene | 80 | 2 | 98 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 90 | 2 | 97 |
Analysis & Insights:
The data clearly illustrates the inadequacy of traditional, less electron-donating ligands like triphenylphosphine (PPh₃) for this transformation (Entry 1). In contrast, bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos, or the sterically demanding P(tBu)₃, provide excellent yields in significantly shorter reaction times (Entries 2-4).[2][8] These ligands create a highly active catalyst that readily engages the electron-rich aryl bromide. The use of a stronger base like K₃PO₄ is also beneficial.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
This reaction is the gold standard for forming aryl amines.[9] The challenge lies in promoting the reductive elimination of the C-N bond from the arylpalladium amido complex, a step that is often in competition with side reactions like β-hydride elimination.[9] Success hinges on using sterically hindered ligands that favor the desired bond formation.
Table 2: Comparative Performance of Catalysts in the Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 45 |
| 2 | Pd₂(dba)₃ (1) | Josiphos CyPF-tBu (2)[10] | NaOtBu (1.5) | Toluene | 90 | 6 | 94 |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | Dioxane | 80 | 4 | 96 |
| 4 | Pd₂(dba)₃ (1) | IPr·HCl (NHC precursor) (2)[11] | NaOtBu (1.5) | Toluene | 100 | 5 | 91 |
Analysis & Insights:
While BINAP (Entry 1) is a classic ligand, its performance can be modest with challenging substrates.[1] More advanced, sterically demanding ligands like the Josiphos and Buchwald-type biaryl phosphines (e.g., BrettPhos) provide significantly higher efficacy (Entries 2 & 3).[10] These ligands create a bulky coordination sphere that accelerates reductive elimination. N-heterocyclic carbenes (NHCs), which are strong σ-donors, also form highly stable and active catalysts for this transformation (Entry 4).[3][11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is critical for deprotonating the amine.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction provides a direct route to aryl alkynes, crucial intermediates in materials science and medicinal chemistry.[12] The reaction can be performed with or without a copper co-catalyst. Copper-free conditions are increasingly favored to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling).[13]
Table 3: Comparative Performance of Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 85 |
| 2 | Pd(PPh₃)₄ (2) | None | Et₃N (3) | DMF | 80 | 12 | 70 |
| 3 | [DTBNpP]Pd(crotyl)Cl (2)[13] | None | TMP (2) | DMSO | RT | 3 | 95 |
| 4 | Pd(OAc)₂ (2) / SPhos (4) | None | Cs₂CO₃ (2) | Dioxane | 60 | 4 | 93 |
Analysis & Insights:
The classic copper co-catalyzed system provides good yields (Entry 1). However, modern catalyst systems have enabled highly efficient copper-free variants.[13] The use of a specialized, air-stable monoligated precatalyst (Entry 3) allows the reaction to proceed rapidly even at room temperature.[13] Alternatively, combining a standard palladium precursor with a bulky, electron-rich ligand like SPhos (Entry 4) also facilitates an efficient copper-free process. The amine base (e.g., Et₃N, TMP) is crucial for deprotonating the terminal alkyne.[14]
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For the discerning researcher in medicinal chemistry and materials science, the selection of the right building block is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted anilines, in particular, are foundational scaffolds in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of 2-Bromo-4,5-dimethoxyaniline and its structurally related analogs, offering a technical examination of their synthesis, reactivity, and practical application in key cross-coupling reactions. By presenting side-by-side experimental data and detailed protocols, we aim to equip scientists with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Bromoanilines
Bromoanilines are a versatile class of reagents in organic synthesis, primarily due to the dual functionality of the amino group and the bromine atom. The bromine serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively.[1] The amino group, in turn, can be readily derivatized or can influence the electronic properties of the aromatic ring.
The reactivity of bromoanilines is significantly modulated by the nature and position of other substituents on the aromatic ring. Electron-donating groups, such as methoxy substituents, can enhance the electron density of the ring, influencing the rate and regioselectivity of subsequent reactions. This guide focuses on this compound and provides a comparative perspective against other relevant bromoanilines to illuminate these structure-activity relationships.
Physicochemical Properties and Synthesis of Key Bromoanilines
A comparative overview of the physical properties of this compound and its selected analogs is presented below. These properties, including molecular weight, melting point, and appearance, are crucial for practical handling and reaction setup.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₈H₁₀BrNO₂ | 232.07 | 96-98 | White to off-white crystalline powder | 16791-41-6 | |
| 2-Bromo-4-methoxyaniline | ![]() | C₇H₈BrNO | 202.05 | 59-62 | Brown-yellow powder | 32338-02-6 |
| 4-Bromo-2,5-dimethoxyaniline | ![]() | C₈H₁₀BrNO₂ | 232.07 | 114-118 | Off-white to beige crystalline powder | 244236-98-4 |
| 2,4-Dibromoaniline | ![]() | C₆H₅Br₂N | 250.92 | 79-82 | White to pale yellow solid | 615-57-6 |
Synthesis of this compound
The preparation of this compound typically involves a two-step process. One common route begins with the alkylation of a suitable precursor followed by hydrolysis. Another reported method involves the reaction of methyl iodide with formaldehyde in methanol to produce dimethylformamide, which is then reacted with acetyl chloride and 2-bromoethanol to yield the target compound. The accessibility of starting materials and the scalability of the reaction are key considerations for its practical use.
Synthesis of Related Anilines
The synthesis of alternative bromoanilines often involves the direct bromination of the corresponding aniline or a derivative. For instance, 2-Bromo-4-methoxyaniline can be synthesized via the controlled bromination of 4-methoxyaniline.[2] To achieve regioselectivity and avoid over-bromination, the amino group is often protected as an acetamide to moderate its activating effect.[2] Alternatively, direct bromination using reagents like N-bromosuccinimide (NBS) under controlled temperature conditions can be employed.[2][3] Similarly, 2,4-dibromoaniline is commonly prepared by the electrophilic substitution of aniline with bromine in an acidic medium like acetic acid.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of bromoanilines in this reaction is influenced by both electronic and steric factors. Electron-donating groups can increase the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step, which is often rate-determining. Conversely, steric hindrance around the bromine atom can impede the approach of the palladium catalyst.
Below is a comparative table of reported yields for the Suzuki-Miyaura coupling of various bromoanilines with phenylboronic acid under similar conditions to provide a relative measure of their reactivity.
| Bromoaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85% (estimated typical) | N/A |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | 2 wt% Kolliphor EL in water | RT | 0.25 | 86 | [4] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 2 | >95 | [5] |
| 2,4-Dibromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 (mono-arylated) | N/A |
Analysis of Reactivity:
-
This compound: The two electron-donating methoxy groups are expected to increase the electron density on the aromatic ring. While this can sometimes slow down the oxidative addition step, the overall electronic and steric environment still allows for efficient coupling.
-
Positional Isomers of Bromoaniline: Studies on the micellar Suzuki cross-coupling of bromoaniline isomers with 2-thienylboronic acid revealed that 4-bromoaniline and 2-bromoaniline generally provide high yields in short reaction times.[4] 3-Bromoaniline, however, may require longer reaction times to achieve comparable yields, highlighting the influence of the bromine's position on reaction kinetics.[4]
-
Dibromoanilines: In the case of 2,4-dibromoaniline, selective mono-arylation can often be achieved due to the differential reactivity of the two bromine atoms. The bromine at the 4-position is generally more reactive than the one at the 2-position, which is subject to greater steric hindrance from the adjacent amino group.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a bromoaniline with an arylboronic acid.
Materials:
-
Bromoaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the bromoaniline, arylboronic acid, and base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6] The reactivity of bromoanilines in this reaction is also dependent on electronic and steric factors.
| Bromoaniline | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | ~90% (estimated typical) | N/A |
| 2-Bromoaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [7] |
| 4-Bromoaniline | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 2 | 98 | [8] |
| 2,4-Dibromoanisole | Aniline | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 100 | 10 (MW) | High (mono-aminated) | [9] |
Analysis of Reactivity:
-
This compound: The presence of the electron-donating methoxy groups can facilitate the reductive elimination step of the Buchwald-Hartwig catalytic cycle, often leading to high yields.
-
Ligand Effects: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[8][10] Bulky, electron-rich ligands are often required to promote the desired C-N bond formation and prevent side reactions.
-
Selective Amination: Similar to the Suzuki coupling, the differential reactivity of the bromine atoms in di- and poly-bromoanilines can be exploited for selective mono-amination. For instance, in 2,4-dibromoanisole, amination typically occurs preferentially at the more accessible 4-position.[9]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of a bromoaniline.
Materials:
-
Bromoaniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add the bromoaniline, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for efficient participation in key cross-coupling reactions, leading to the formation of complex molecular architectures. When compared to other bromoanilines, the choice of substrate should be guided by the specific synthetic target and the desired electronic properties of the final product.
The comparative data presented in this guide underscores the importance of considering both steric and electronic effects when designing synthetic routes. While this compound offers a unique combination of functionalities, alternatives such as 2-bromo-4-methoxyaniline and 2,4-dibromoaniline provide their own distinct advantages in terms of reactivity and potential for selective functionalization.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the functionalization of these bromoanilines. The use of earth-abundant metal catalysts and the development of reactions that can be performed under milder conditions will be key areas of investigation. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic use of versatile building blocks like this compound and its analogs will remain at the forefront of chemical innovation.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions.
- BenchChem. (2025).
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1290–1331.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. Retrieved from [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
- Bahta, H. G., et al. (2024).
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Ningbo Inno Pharmchem Co., Ltd. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
- Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ResearchGate. (2025).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Henan New Blue Chemical Co., Ltd. (n.d.). This compound.
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig.
- BLD Pharm. (n.d.). 2-Bromo-4-methoxyaniline.
- Milano-Bicocca. (2021).
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A Comparative Guide to Validated Analytical Methods for 2-Bromo-4,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous analysis of starting materials and intermediates is a cornerstone of quality control and regulatory compliance. 2-Bromo-4,5-dimethoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and reliable analytical methods to ensure its identity, purity, and quality. This guide provides a comprehensive comparison of proposed analytical techniques for the characterization and quantification of this compound.
Given the absence of specific, publicly available validated methods for this compound, this document outlines a primary and a secondary method based on established analytical practices for structurally similar aromatic amines, bromoanilines, and dimethoxyaniline derivatives.[1][2][3] We will delve into the rationale behind the selection of these methods, provide detailed experimental protocols, and present a comparative analysis of their expected performance.
The Analytical Challenge and Strategic Approach
The analysis of substituted anilines like this compound presents a set of specific challenges. These compounds can be susceptible to oxidation and may possess varying polarities depending on their substitution patterns, influencing their chromatographic behavior. The primary analytical objectives are to unequivocally identify the compound, quantify its purity (assay), and detect and quantify any process-related impurities or degradation products.
To address these objectives, two powerful and complementary chromatographic techniques are proposed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method for routine quality control, offering robustness and excellent quantitative performance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) as a secondary and confirmatory method, providing high sensitivity and structural elucidation capabilities, which are crucial for impurity identification.[4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector measures the absorbance of the analyte at a specific wavelength, allowing for quantification.[3][6]
Proposed HPLC Method Protocol
Instrumentation:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Software: Chromatography data station for instrument control, data acquisition, and processing.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common mobile phase for reversed-phase chromatography of aromatic amines. The formic acid helps to improve peak shape and reproducibility by controlling the ionization of the amine group. |
| Gradient Elution | Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes. | A gradient is recommended to ensure the elution of both the main compound and any potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Determined by UV scan of a standard solution of this compound. Likely to be in the range of 240-300 nm. | The wavelength of maximum absorbance (λmax) provides the best sensitivity for quantification.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) in a 100 mL volumetric flask. This will be the stock solution. Prepare working standards by further dilution.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard in the same solvent.
Validation of the Proposed HPLC Method
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[7][8][9] The following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[3]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries in the range of 98-102% are typically desired.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[4][10]
Proposed GC-MS Method Protocol
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]
-
Software: GC-MS data system for instrument control, data acquisition, and spectral analysis.
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting | Justification |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min | An inert carrier gas commonly used in GC-MS. |
| Oven Temperature Program | Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min. | A temperature program is necessary to achieve good separation of compounds with different boiling points. |
| Ion Source Temperature | 230 °C | A standard temperature for an EI source. |
| Ionization Energy | 70 eV | The standard electron energy for EI, which produces reproducible fragmentation patterns. |
| Mass Range | Scan from m/z 40 to 400 | A suitable mass range to capture the molecular ion and major fragment ions of this compound and potential impurities. |
Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions of the reference standard and the sample in a volatile organic solvent such as methanol, ethanol, or ethyl acetate at a concentration of approximately 1 mg/mL.[2]
Validation of the Proposed GC-MS Method
The validation of a GC-MS method follows similar principles to HPLC validation, with some specific considerations for the mass spectrometric detection.[5]
-
Specificity: The uniqueness of the mass spectrum of the analyte at its specific retention time provides a high degree of specificity.
-
Linearity, Accuracy, and Precision: These are determined in a similar manner to the HPLC method.
-
LOD and LOQ: GC-MS can often achieve lower detection and quantitation limits compared to HPLC-UV, making it suitable for trace impurity analysis.[4]
-
Robustness: Similar robustness studies as for the HPLC method should be performed.
Comparative Analysis of Proposed Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Selectivity | Good | Excellent (due to mass spectral data) |
| Sensitivity | Moderate to High | Very High |
| Quantification | Excellent | Good to Excellent |
| Impurity Identification | Limited (based on retention time and UV spectrum) | Excellent (based on fragmentation patterns)[5] |
| Sample Volatility Requirement | Not required | Required (analyte must be volatile and thermally stable) |
| Derivatization | Generally not required | May be required for non-volatile or polar compounds |
| Typical Use | Routine QC, assay, and purity testing | Confirmatory analysis, impurity profiling, and trace analysis |
Visualization of Analytical Workflows
HPLC Method Workflow
Caption: Workflow for the proposed GC-MS analysis of this compound.
Conclusion
While specific validated analytical methods for this compound are not readily available in the public domain, robust and reliable methods can be developed and validated based on established chromatographic principles for similar aromatic amines. The proposed HPLC-UV method serves as an excellent choice for routine quality control, offering precise and accurate quantification. The complementary GC-MS method provides a powerful tool for confirmatory analysis and the identification of unknown impurities, ensuring a comprehensive analytical characterization of this important pharmaceutical intermediate. The successful implementation and validation of these methods are critical for ensuring the quality and consistency of the final drug product, thereby safeguarding patient safety. [7][8]
References
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Carlucci, G., Airoldi, L., Fanelli, R., & Laguzzi, B. (1984). Quantitative analysis of aromatic amines in human urine by gas chromatography-mass spectrometry-selected-ion monitoring. Journal of Chromatography B: Biomedical Sciences and Applications, 311(1), 141-147. Available from: [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]
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Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(27), 5176-5181. Available from: [Link]
-
Van, D. A., & Covaci, A. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(20), 4867-4878. Available from: [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
Charde, M. S., Kumar, J., Welankiwar, A. S., & Chakole, R. D. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1313-1325. Available from: [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 2(1), 1-7. Available from: [Link]
-
BioPharm International. (2002, November 1). Method Validation Guidelines. Available from: [Link]
-
Roy, B. C., Gupta, A. D., & De, P. P. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 24(4), 389-396. Available from: [Link]
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U.S. Environmental Protection Agency. (1996, December). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Available from: [Link]
-
Mallesha, L., & Rao, V. R. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. Available from: [Link]
-
Al-Lawati, H. A., Al-Kindy, S. M., & Suliman, F. E. (2012). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of separation science, 35(15), 1913-1920. Available from: [Link]
-
Liskon. (2024, October 10). Detection methods for p-bromoaniline. Available from: [Link]
-
Siahmed, K., Amokrane, S., & C. Belboukhari, N. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(2), 335-343. Available from: [Link]
-
Wang, J., Zhang, M., & Liu, X. (2017). GC separation of chloroaniline and bromoaniline isomers on the Br-PCL-PDMS-PCL-Br, HP-35 and PEG-20 M columns. Journal of the Chinese Chemical Society, 64(11), 1319-1325. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7613, 2,5-Dimethoxyaniline. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Bromo-4,5-dimethoxyaniline in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The judicious choice of a starting material can dictate synthetic efficiency, molecular diversity, and ultimately, the biological activity and patentability of new chemical entities. This guide provides an in-depth technical comparison of 2-Bromo-4,5-dimethoxyaniline, a versatile and strategically functionalized aniline derivative, against its common alternatives. We will delve into its performance in key synthetic transformations, supported by experimental data and protocols, to offer a clear perspective on its value in constructing novel molecular architectures for therapeutic applications.
The Strategic Advantage of the 2-Bromo-4,5-dimethoxyphenyl Scaffold
The this compound scaffold is a privileged starting material in medicinal chemistry for several key reasons. The aniline moiety is a well-established pharmacophore, frequently involved in crucial hydrogen bonding interactions with biological targets, particularly the hinge region of kinases.[1] The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to explore chemical space and optimize target engagement.[2] The 4,5-dimethoxy substitution pattern not only influences the electronics of the aromatic ring but can also contribute to favorable pharmacokinetic properties and provide additional vectors for interaction within a protein's binding pocket.
This unique combination of functionalities makes this compound an efficient and selective synthetic intermediate for the preparation of a wide range of biologically active molecules, including antimalarial agents and kinase inhibitors.[2]
Comparative Performance in Key Synthetic Transformations
The true value of a building block is demonstrated by its performance in robust and scalable chemical reactions. Here, we compare the utility of this compound with its alternatives in two of the most fundamental transformations in modern drug discovery: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. The reactivity of the aryl halide is a critical parameter for the success of this reaction. Generally, the reactivity of halogens follows the trend I > Br > Cl.[3] While iodoanilines are highly reactive, they can be more expensive and less stable. Chloroanilines, on the other hand, are often more challenging to activate, requiring more sophisticated catalyst systems and harsher reaction conditions.[3] Bromoanilines, such as this compound, represent an optimal balance of reactivity, stability, and cost-effectiveness, making them a workhorse in many synthetic labs.[3]
| Aryl Halide | Catalyst System | Base | Solvent | Time (min) | Yield (%) | Reference |
| 2-Bromoaniline | Pd(dtbpf)Cl2 (2 mol%) | Triethylamine | 2 wt% Kolliphor EL in water | 15 | 86 | [4] |
| 4-Bromoaniline | Pd(dtbpf)Cl2 (2 mol%) | Triethylamine | 2 wt% Kolliphor EL in water | 15 | 91 | [4] |
| 4-Bromoaniline | Pd(OAc)2 | K2CO3 | aq. DMF | - | 97 | [5] |
| ortho-Bromoanilines | CataCXium A palladacycle | K2CO3 | 2-MeTHF | - | up to 97 | [6] |
The methoxy groups on this compound are electron-donating, which can influence the rate of oxidative addition to the palladium catalyst. However, the ortho-amino group can also play a role in coordinating to the metal center, potentially modulating reactivity. A study on unprotected ortho-bromoanilines demonstrated excellent yields in Suzuki-Miyaura couplings with a variety of boronic esters, highlighting the robustness of this substrate class.[6]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalysts, such as those with more specialized phosphine ligands (e.g., XPhos, SPhos), may be required for less reactive substrates or to improve yields.[3]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonate bases are commonly used and offer a good balance of reactivity and handling.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in a vast number of pharmaceuticals.[7] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | - | Excellent | [8] |
| 2-Bromo-5-chloro-3-methylpyrazine | Aniline | Pd precatalyst / Phosphine ligand | - | Toluene or Dioxane | 80-110 | - | [7] |
| 2-Amino-5-bromo-4-methylpyridine | Primary/Secondary Amine | Pd Catalyst / Phosphine ligand | - | Toluene | 110 | - | [9] |
This table provides an overview of typical conditions for the Buchwald-Hartwig amination of bromo-heterocycles, which share similarities with this compound. Specific yield data for the target compound would require further focused investigation.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective.[7] The base also plays a crucial role in the catalytic cycle.
Experimental Protocol: Generalized Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of catalyst, ligand, and base is critical and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for catalytic activity.
-
Anhydrous Solvent: Water can interfere with the reaction, so anhydrous solvents are required.
-
Bulky Phosphine Ligands: These ligands promote the reductive elimination step of the catalytic cycle and prevent the formation of undesired side products.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate its coordination to the palladium center.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in the Synthesis of Bioactive Molecules: A Case Study of Kinase Inhibitors
The 2-anilino-pyrimidine and related heterocyclic scaffolds are cornerstone structures in the design of kinase inhibitors. The aniline portion of the molecule typically forms key hydrogen bonds with the hinge region of the kinase active site. This compound is an excellent starting material for the synthesis of such inhibitors.
For example, a variety of 2-substituted aniline pyrimidine derivatives have been synthesized and evaluated as potent dual Mer/c-Met inhibitors for the treatment of cancer.[10][11] The synthesis of these compounds often involves a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction with a halogenated pyrimidine, followed by further functionalization. The 4,5-dimethoxy substituents can provide additional interactions in the ATP binding pocket and improve the overall drug-like properties of the molecule.
Furthermore, the 2-bromo-4,5-dimethoxyphenyl moiety is a key structural feature in a number of potent cytotoxic compounds that target tubulin polymerization.[12] This highlights the versatility of this scaffold in accessing diverse biological targets.
Alternative Building Blocks: A Comparative Overview
While this compound is a highly valuable building block, several alternatives can be considered depending on the specific synthetic goals and desired properties of the final compound.
| Building Block | Key Features | Advantages | Disadvantages |
| 2-Chloro-4,5-dimethoxyaniline | Chloro as the leaving group | Lower cost | Lower reactivity, may require harsher conditions and more specialized catalysts |
| 2-Iodo-4,5-dimethoxyaniline | Iodo as the leaving group | Highest reactivity, milder reaction conditions | Higher cost, lower stability |
| 3,4,5-Trimethoxyaniline | No halogen, different substitution pattern | Readily available, can be halogenated if needed | Different electronics and steric profile, may lead to different biological activity |
| 4-Bromo-2,5-dimethoxyaniline | Isomeric bromo-dimethoxy aniline | Different substitution pattern allows for exploration of SAR | May have different reactivity and lead to different biological profiles |
The choice between these alternatives will depend on a careful consideration of factors such as cost, reactivity, desired substitution pattern, and the specific requirements of the synthetic route. For early-stage discovery where rapid exploration of chemical space is a priority, the balanced reactivity of this compound often makes it the preferred choice.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block in drug discovery. Its balanced reactivity in key cross-coupling reactions, coupled with the favorable electronic and steric properties imparted by the dimethoxy and amino substituents, provides medicinal chemists with a powerful tool for the efficient synthesis of diverse and biologically active molecules. While alternative building blocks have their own merits, the combination of synthetic tractability, cost-effectiveness, and proven utility in the synthesis of kinase inhibitors and other therapeutic agents makes this compound a superior choice for many drug discovery programs. This guide has provided a framework for objectively evaluating its performance and understanding the rationale behind its application, empowering researchers to make informed decisions in their quest for novel therapeutics.
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Safety Operating Guide
Guide to the Proper Disposal of 2-Bromo-4,5-dimethoxyaniline: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that excellence in research is inextricably linked to an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Bromo-4,5-dimethoxyaniline, a compound recognized for its utility in synthetic chemistry and its notable hazard profile. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Hazard Profile and Chemical Characteristics
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity.[1][2] Its specific hazards, as identified in Safety Data Sheets (SDS), necessitate the stringent protocols described in this guide.[3]
Exposure to this compound can cause significant health effects. It is classified as harmful if swallowed, inhaled, or in contact with skin.[3] It is a known skin and serious eye irritant and may cause respiratory irritation.[3][4] The lipid-soluble nature of many aromatic amines facilitates their absorption through the skin, underscoring the need for robust personal protective equipment.[2]
| Property | Value | Source |
| Physical State | Solid | [3] |
| Appearance | Grey | [3] |
| Melting Point | 51 - 56 °C (124 - 133 °F) | [3][5] |
| Boiling Point | ~264 - 297 °C (~507 - 567 °F) | [6] |
| Molecular Formula | C₈H₁₀BrNO₂ | |
| GHS Hazard Statements | H302, H312, H332, H315, H319 | |
| Description of Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. |
Pre-Disposal Safety and Handling Operations
Safe disposal begins with safe handling during use. The following measures are mandatory when working with this compound to minimize exposure and prevent uncontrolled release.
Engineering Controls
All manipulations of this compound, including weighing and transfers, must be conducted within a properly functioning certified laboratory chemical fume hood.[7] This is the primary line of defense to prevent inhalation of dusts or vapors. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][8]
Personal Protective Equipment (PPE)
Given the compound's hazard profile, a comprehensive PPE ensemble is required:
-
Gloves: Use nitrile rubber gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[9]
-
Eye Protection: Wear ANSI-approved chemical splash goggles.[7]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[9]
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7][9]
Step-by-Step Waste Management and Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) is mandatory.[10][11]
Step 1: Waste Characterization and Segregation
The cardinal rule of chemical waste management is segregation. Due to its halogenated nature, this compound waste must never be mixed with non-halogenated organic waste.[12] Co-mingling complicates the disposal process, significantly increases costs, and can create unforeseen chemical hazards.
-
Action: Designate a specific waste stream for "Halogenated Organic Solids." This includes contaminated consumables such as weigh boats, gloves, and paper towels.
Step 2: Container Selection and Labeling
Proper containment is critical for safety and compliance.
-
Action (Container): Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.[7]
-
Action (Labeling): Before adding any waste, affix a hazardous waste label. The EPA requires that the label clearly includes:
Step 3: On-Site Accumulation
Waste should be accumulated at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[11][13]
-
Action: Keep the designated, labeled waste container in the fume hood where the work is performed. The container must remain closed at all times except when actively adding waste.[12] This minimizes fugitive emissions and ensures safety.
Step 4: Final Disposal Pathway
As a generator of hazardous waste, your institution is responsible for the chemical from "cradle to grave."
-
Action: Once the waste container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EH&S) department. They will arrange for the pickup of the waste from the SAA and its transfer to a Central Accumulation Area (CAA) before it is transported off-site by a licensed professional waste disposal service.[11][14]
-
Causality: This substance must be disposed of via a licensed hazardous waste contractor for high-temperature incineration or other approved thermal destruction methods.[11][14] Land disposal is not an appropriate or legal option for this type of waste.[15] Do not, under any circumstances, attempt to dispose of this chemical down the drain or in regular trash.[4][7]
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EH&S or emergency services.
-
Control and Contain: For small spills within a fume hood, ensure you are wearing the appropriate PPE. Prevent the spread of the solid material.[4]
-
Clean Up: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3][4] Do not create dust.
-
Collect and Dispose: Carefully sweep or scoop the material and absorbent into your designated "Halogenated Organic Solid" hazardous waste container.[3] Decontaminate the area with an appropriate solvent and also dispose of the cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Regulatory Framework
All procedures in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA). Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing hazardous waste in a laboratory setting compared to industrial generator standards.[10][16] However, the core principles of proper waste characterization, labeling, safe accumulation, and disposal through licensed facilities remain paramount regardless of the specific regulatory framework your institution follows.[13]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4,5-dimethoxyaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Bromo-4,5-dimethoxyaniline, a substituted aromatic amine, is a valuable intermediate in synthetic chemistry. However, like many primary aromatic amines, it presents significant health and safety considerations that must be rigorously addressed.[1][2][3] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research when working with this compound.
Hazard Profile of this compound
Understanding the specific hazards is the critical first step in defining appropriate safety protocols. This compound is classified with several hazards that necessitate comprehensive protective measures. The primary risks are associated with its toxicity upon exposure through multiple routes and its irritant properties.
A summary of its hazard classifications is presented below:
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4][5] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[5][6] |
The structural class of this compound—primary aromatic amine—warrants additional caution, as this class of chemicals is associated with concerns of carcinogenicity and mutagenicity.[2][3] Therefore, the protocols described below are designed to minimize all potential routes of exposure.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends on the scale of the operation, the physical form of the chemical (solid vs. solution), and the potential for aerosol or dust generation.
Eye and Face Protection: The First Line of Defense
Causality: this compound is a serious eye irritant.[4][5] Direct contact with even minute quantities can cause significant pain and injury.
-
Minimum Requirement: At all times when handling this chemical, wear chemical splash-resistant safety goggles with side protection that are tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring solutions, heating, or sonicating), a face shield must be worn in addition to safety goggles.[7] Contact lenses should not be worn, as they can trap chemicals against the eye and interfere with emergency washing procedures.[8]
Hand Protection: Preventing Dermal Absorption
Causality: This compound is classified as harmful in contact with skin and is a known skin irritant.[4][5] Dermal absorption is a significant route of potential exposure.
Glove selection is critical and must be based on chemical compatibility and breakthrough time. No single glove material is impervious to all chemicals.
-
Glove Material Selection: While specific permeation data for this compound is not widely published, general principles for handling aromatic amines apply. Butyl and neoprene gloves often provide good resistance to a range of amines.[9] Nitrile gloves may be used for incidental contact but their resistance can be variable against aromatic compounds.[9]
-
Self-Validation: Always consult the glove manufacturer's specific chemical resistance chart for the gloves you intend to use. [10] Perform a pre-use inspection of gloves for any signs of degradation or puncture.[11]
-
Operational Protocol: Use a double-gloving technique, especially for large-scale work or extended handling periods. This involves wearing two pairs of gloves, allowing the outer glove to be removed immediately if contamination is suspected, protecting the inner glove and your skin. Change gloves frequently and immediately after known contact.[8]
| Glove Material | General Suitability for Aromatic Amines | Comments |
| Butyl Rubber | Good to Excellent | Often recommended for a wide variety of corrosive and toxic chemicals.[9] |
| Neoprene | Good | Offers good resistance to a broad range of chemicals, including some acids and caustics.[9] |
| Nitrile | Fair to Good (for incidental contact) | Performance can vary significantly. Not recommended for prolonged immersion with aromatic solvents.[9] Always verify with manufacturer data. |
| Natural Rubber (Latex) | Fair to Poor | Generally not recommended for handling aromatic amines due to potential for degradation and allergic reactions.[9][12] |
Body Protection: Shielding Against Contamination
Causality: Preventing incidental skin contact from spills or dust is crucial to avoid irritation and dermal absorption.
-
Standard Laboratory Work: A clean, buttoned laboratory coat is the minimum requirement.[7] Ensure it has long sleeves and is made of a suitable material.
-
High-Risk Operations: For tasks involving large quantities or significant dust generation (e.g., weighing large amounts of solid), a chemical-resistant apron or a disposable coverall suit should be worn over the lab coat.[11] All clothing worn in the lab should be laundered separately from personal clothing.[6] Always wear close-toed footwear.[7]
Respiratory Protection: Controlling Inhalation Exposure
Causality: this compound is harmful if inhaled and can cause respiratory tract irritation.[4][5] As a solid, it can form fine dust that is easily aerosolized.
-
Primary Engineering Control: All handling of this chemical, especially in its solid form, must be conducted within a certified chemical fume hood to minimize airborne concentrations.[13]
-
When Respirators are Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is mandatory.[7]
-
Respirator Specification: When dusts are generated, a NIOSH-approved respirator with P3 (HEPA) particulate filters is recommended.[14] The fit of the respirator must be tested to ensure a proper seal.
Caption: PPE selection workflow based on task-specific risks.
Operational and Disposal Plans
Effective PPE is part of a larger system of safe laboratory practices. The following protocols for handling and disposal are mandatory.
Step-by-Step Safe Handling Protocol
-
Preparation: Conduct a thorough risk assessment for the specific procedure.[15] Ensure an emergency eyewash station and safety shower are immediately accessible and tested.[8]
-
Engineering Controls: Perform all manipulations, including weighing and solution preparation, inside a certified chemical fume hood.[13]
-
Donning PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the handling area.
-
Handling:
-
Post-Handling:
Caption: Procedural workflow for safe handling and disposal.
Spill and Disposal Plan
-
Spill Cleanup:
-
Evacuate unprotected personnel from the area.
-
Wearing full PPE (including respiratory protection if the spill is large or involves dust), contain the spill.
-
For solid spills, carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled disposal container. Avoid raising dust.[7][16]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place into a sealed container for disposal.[6]
-
-
Waste Disposal:
Emergency First Aid
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][7]
By adhering to these stringent PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-methoxyaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



